Technical Documentation Center

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
  • CAS: 35258-88-9

Core Science & Biosynthesis

Foundational

Technical Guide: Spectral Profiling of Isoxazolo[5,4-d]pyrimidine Derivatives

Executive Summary & Scaffold Architecture The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, functioning primarily as a purine bioisostere. Its structural signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Architecture

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, functioning primarily as a purine bioisostere. Its structural significance lies in the fusion of a


-excessive isoxazole ring with a 

-deficient pyrimidine ring. This guide details the spectral characterization of these derivatives, focusing on distinguishing regioisomers, validating tautomeric forms, and mapping fragmentation pathways.

Primary Applications:

  • Oncology: ATP-competitive inhibitors of VEGFR2 and EGFR tyrosine kinases.

  • Immunology: TLR7 agonists and immunosuppressants.

  • Virology: Inhibition of viral replication (e.g., HHV-1).[1][2]

Structural Numbering & Tautomerism

Correct spectral assignment requires adherence to IUPAC numbering. A critical analytical challenge is the amine-imine tautomerism (in 4-amino derivatives) or lactam-lactim tautomerism (in 4-oxo derivatives), which significantly alters chemical shifts and IR absorption bands.

G Core Isoxazolo[5,4-d]pyrimidine Core Scaffold Isoxazole Isoxazole Ring (Positions 1,2,3 or 3,4,5) Core->Isoxazole Fused at 3a, 7a Pyrimidine Pyrimidine Ring (Positions 4,5,6,7) Core->Pyrimidine Tautomer1 Lactam Form (NH at pos 5, C=O at pos 4) Pyrimidine->Tautomer1 Polar Solvents (DMSO) Tautomer2 Lactim Form (N at pos 5, OH at pos 4) Pyrimidine->Tautomer2 Non-polar / Gas Phase Tautomer1->Tautomer2 Dynamic Equilibrium

Figure 1: Structural hierarchy and tautomeric equilibrium of the isoxazolo[5,4-d]pyrimidine core.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the regiochemistry of substitutions (N-alkylation vs. O-alkylation) and the integrity of the bicyclic system.

Solvent Selection Strategy
  • DMSO-d6 (Recommended): The scaffold is often sparingly soluble in chloroform. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening exchangeable proton signals (NH) and stabilizing the lactam tautomer in 4-oxo derivatives.

  • TFA-d (Specialized): Used only when aggregation broadens signals; however, be aware that protonation at N-5 or N-6 will significantly deshield adjacent carbons.

H NMR Fingerprints
Position/MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Note
H-3 (Isoxazole) 8.40 – 9.10SingletHighly deshielded due to adjacent O and C=N. Absent in 3-substituted derivatives.
H-6 (Pyrimidine) 8.10 – 8.60SingletCharacteristic pyrimidine proton. Shifts upfield if electron-donating groups are at C-4.
NH (Amide/Amine) 11.0 – 13.5Broad SingletExchangeable with D

O. Disappears in O-alkylated products.
CH

(Isoxazole)
2.30 – 2.60SingletIf present at C-3, this is a robust internal reference signal.
C NMR & 2D Correlation Logic

The bridgehead carbons are the most difficult to assign but are crucial for proving the fused system exists.

  • C-3a (Bridgehead): ~115–125 ppm (Shielded).

  • C-7a (Bridgehead): ~155–165 ppm (Deshielded, adjacent to Oxygen).

  • C-4 (Carbonyl/Imine): 155–170 ppm.

Regioisomer Differentiation (HMBC): Distinguishing between N-alkylation (at N-5) and O-alkylation (at C-4 oxygen) requires Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Logic Start Unknown Alkylation Product (N-alkyl vs O-alkyl) Exp Run 1H-13C HMBC Experiment Start->Exp Signal Identify Alkyl Group Protons (e.g., N-CH2 or O-CH2) Exp->Signal Path1 Correlation to Carbonyl C-4 (~160 ppm)? Signal->Path1 Result_O Strong 3-bond correlation CONFIRMS O-Alkylation Path1->Result_O Yes Result_N Weak/No correlation to C-4 Strong correlation to C-6 CONFIRMS N-Alkylation Path1->Result_N No

Figure 2: Decision tree for assigning regiochemistry using HMBC correlations.

Mass Spectrometry: Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode (


) is the standard for purity and molecular formula confirmation.
Characteristic Fragmentation

The isoxazole ring is the "weak link" in the fused system under high-energy collision-induced dissociation (CID).

  • N-O Bond Cleavage: The initial fragmentation often involves the rupture of the weak N-O bond in the isoxazole ring.

  • RDA (Retro-Diels-Alder): Not common in this specific aromatic system, but ring opening followed by loss of small nitriles (R-CN) is observed.

  • McLafferty Rearrangement: Observed if aliphatic side chains (

    
     C3) are present at the C-4 amine/amide position.
    

Diagnostic Ions:

  • Loss of NO or CO (if 4-oxo).

  • Loss of substituent at C-3 (e.g., methyl radical).

Infrared (IR) Spectroscopy[3]

IR is particularly useful for monitoring reaction progress (e.g., disappearance of nitrile starting material).

Functional GroupWavenumber (cm

)
IntensityAssignment
C=O (Amide) 1660 – 1690StrongDiagnostic for 4-oxo (lactam) tautomer.
C=N (Ring) 1580 – 1620MediumPyrimidine/Isoxazole ring stretch.
N-H (Stretch) 3100 – 3400BroadAmide or Amine NH.
N-O (Stretch) ~950 – 1000WeakCharacteristic isoxazole ring breathing.

Experimental Protocols

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution spectra free from aggregation broadening.

  • Solvent: Use DMSO-d6 (99.9% D) with 0.03% TMS v/v.

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent.

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube.

  • Acquisition:

    • 
      H:  16 scans, D1 = 1.0 sec.
      
    • 
      C:  1024 scans minimum (quaternary carbons are slow to relax).
      
    • Temperature: If signals are broad, elevate probe temperature to 300–310 K.

Protocol: LC-MS Purity Check

Objective: Rapid validation of synthesis product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI (+) MS.

References

  • Potent VEGFR2 Inhibitors: Deng, X. et al. "Synthesis and biological evaluation of isoxazolo[5,4-d]pyrimidine derivatives as potent VEGFR2 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2025.[2]

  • Immunomodulatory Activity: Sochacka-Ćwikła, A. et al. "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives."[1] International Journal of Molecular Sciences, 2022.

  • TLR7 Agonists: "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists." ACS Omega, 2024.

  • Spectral Data Reference: "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Antithrombotic Agents: "Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents." Bioorganic & Medicinal Chemistry Letters, 2015.[4]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Isoxazolo[5,4-d]pyrimidines

Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold in Modern Drug Discovery The isoxazolo[5,4-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry.[1] Its structural resembla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold in Modern Drug Discovery

The isoxazolo[5,4-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry.[1] Its structural resemblance to endogenous purine bases like adenine and guanine allows it to function as a versatile bioisostere, capable of interacting with a wide array of biological targets.[1] This mimicry has led to the development of isoxazolo[5,4-d]pyrimidine derivatives with a broad spectrum of biological activities, including roles as inhibitors of receptor tyrosine kinases, adenosine receptor antagonists, and modulators of the immune system.[2][3] Derivatives have shown potential as anticancer, antithrombotic, and immunomodulatory agents.[4][5][6][7]

The journey from a promising novel compound in a flask to a viable drug candidate is paved with rigorous scientific evaluation. A critical and often challenging aspect of this process is the comprehensive characterization of the molecule's physicochemical properties. These fundamental characteristics—such as solubility, lipophilicity, and stability—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.[8]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically evaluate the core physicochemical characteristics of novel isoxazolo[5,4-d]pyrimidines. It moves beyond a mere listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

I. Synthesis and Structural Elucidation: The Foundation of Characterization

A thorough understanding of a compound's physicochemical properties begins with its unambiguous synthesis and structural confirmation. The two predominant strategies for constructing the isoxazolo[5,4-d]pyrimidine scaffold involve either building the pyrimidine ring onto a pre-existing, functionalized isoxazole or, alternatively, forming the isoxazole ring on a pyrimidine precursor.[2] A common and versatile approach begins with 5-amino-isoxazole-4-carboxamides, which serve as key precursors for the annulation of the pyrimidine ring.[1]

G cluster_synthesis General Synthetic Workflow A Functionalized Isoxazole Precursor (e.g., 5-amino-isoxazole-4-carboxamide) B Cyclization Reagent (e.g., Triethyl Orthoformate) A->B Step 1 C Formation of Intermediate B->C D Ring Closure with Amine C->D Step 2 E Novel Isoxazolo[5,4-d]pyrimidine D->E

Caption: A generalized workflow for the synthesis of isoxazolo[5,4-d]pyrimidines.

Once synthesized, the identity and purity of each new compound must be unequivocally established. This is a non-negotiable prerequisite for reliable physicochemical and biological testing. The following analytical techniques form the cornerstone of structural validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. This is essential to confirm that the desired ring cyclization has occurred and that substituents are in the correct positions.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HR-MS) is particularly valuable for providing an exact mass, which helps to validate the molecular formula.[3][5]

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure.[2][3] This is the gold standard for structural confirmation.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule, complementing the data from NMR and MS.[3]

II. Core Physicochemical Properties: Measurement and Significance

The following sections detail the experimental determination of critical physicochemical parameters. The protocols described are designed to be self-validating and provide a clear rationale for each step.

A. Aqueous Solubility

Expertise & Experience: Solubility is a paramount property, as a drug must be in an aqueous solution to be absorbed in the gastrointestinal tract.[8] Poor solubility is a leading cause of failure for promising drug candidates. We assess thermodynamic solubility, which represents the true equilibrium solubility of a compound, providing a baseline that is independent of kinetic factors.

Trustworthiness: The shake-flask method, while traditional, remains the gold standard for determining thermodynamic solubility. By ensuring a sufficiently long incubation period, we can be confident that equilibrium has been reached. Analysis of the saturated solution via a validated HPLC method ensures accuracy and precision.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid isoxazolo[5,4-d]pyrimidine derivative to a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve of known concentrations.

G cluster_solubility Thermodynamic Solubility Workflow A Add excess solid to buffer (pH 7.4) B Agitate for 24h at constant temp A->B Equilibration C Centrifuge to pellet solid B->C Phase Separation D Collect clear supernatant C->D Sampling E Quantify concentration via HPLC-UV D->E Analysis

Caption: Experimental workflow for determining thermodynamic solubility.

B. Lipophilicity (logP and logD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[8] It influences membrane permeability, plasma protein binding, and volume of distribution. The partition coefficient (logP) measures this property for the neutral form of the molecule, while the distribution coefficient (logD) is pH-dependent and accounts for both neutral and ionized species. For ionizable compounds like many isoxazolo[5,4-d]pyrimidines, logD at physiological pH (7.4) is the more relevant parameter. An optimal range for logP is often considered to be between 0 and 3 for good bioavailability.[8]

Trustworthiness: The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water/buffer), providing a direct and reliable measure of logP or logD. Careful pre-saturation of the solvents and analysis of both phases ensures the integrity of the measurement.

Experimental Protocol: Shake-Flask Method for logP/logD

  • Solvent Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS, pH 7.4 for logD) and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning: Add a known amount of the isoxazolo[5,4-d]pyrimidine derivative to a vial containing equal volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two liquid phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate logP (or logD) using the formula: logP = log([Compound]octanol / [Compound]aqueous).

G cluster_logP Shake-Flask logP/logD Workflow A Mix compound with pre-saturated n-octanol and buffer (pH 7.4) B Agitate to reach equilibrium A->B C Centrifuge for phase separation B->C D Sample both aqueous and octanol phases C->D E Quantify concentration in each phase via HPLC D->E F Calculate logD E->F

Caption: Workflow for determining logP/logD via the shake-flask method.

C. Chemical Stability

Expertise & Experience: A drug candidate must be sufficiently stable to withstand storage conditions and the physiological environment of the body. We evaluate stability under conditions that mimic the acidic environment of the stomach and the neutral pH of the blood to predict its fate in vivo.

Trustworthiness: By incubating the compound in well-defined buffer systems and monitoring its degradation over time with a stability-indicating HPLC method, we can reliably determine its degradation kinetics and half-life. A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring accurate quantification.

Experimental Protocol: pH-Dependent Stability Assay

  • Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 2.0, pH 7.4, pH 9.0) to a final concentration of ~10 µM.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffer.

  • Reaction Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by HPLC-UV, measuring the peak area of the parent compound.

  • Data Interpretation: Plot the natural logarithm of the remaining percentage of the parent compound against time. The slope of this line can be used to calculate the degradation rate constant and the half-life (t₁/₂) at each pH.

III. Data Presentation and Interpretation

Summarizing physicochemical data in a tabular format is crucial for efficient structure-activity relationship (SAR) and structure-property relationship (SPR) analysis. This allows researchers to quickly identify trends and make informed decisions for the next round of compound design and synthesis.

Table 1: Physicochemical Properties of Hypothetical Isoxazolo[5,4-d]pyrimidine Analogs

Compound IDR¹-GroupMW ( g/mol )logD (pH 7.4)Aqueous Solubility (µg/mL at pH 7.4)t₁/₂ in Buffer (pH 7.4, hours)
IZP-001 -H225.21.8575> 48
IZP-002 -Cl259.62.5515> 48
IZP-003 -OCH₃255.21.9060> 48
IZP-004 -N(CH₃)₂268.31.2025036

Interpretation: From the hypothetical data in Table 1, a clear trend emerges. The addition of a lipophilic chloro- group (IZP-002) increases logD but significantly decreases aqueous solubility, a common trade-off in drug design.[8] Conversely, adding a more polar dimethylamino group (IZP-004) decreases lipophilicity and dramatically improves solubility, although it appears to introduce a potential stability liability. This type of analysis is fundamental to optimizing a lead compound.

Conclusion

The systematic and rigorous evaluation of physicochemical properties is an indispensable component of modern drug discovery. For the promising isoxazolo[5,4-d]pyrimidine class of compounds, understanding the interplay between chemical structure and properties like solubility, lipophilicity, and stability is paramount for success. The protocols and rationale outlined in this guide provide a robust framework for generating high-quality, reliable data. By integrating this characterization early and iteratively in the design-make-test-analyze cycle, research teams can more effectively navigate the complexities of drug development and increase the probability of advancing novel isoxazolo[5,4-d]pyrimidine derivatives toward clinical evaluation.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Vertex AI Search.
  • Isoxazolo[5,4-d]pyrimidine|CAS 272-04-8 - Benchchem. Vertex AI Search.
  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists | ACS Omega. Vertex AI Search.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. Vertex AI Search.
  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents - PubMed. Vertex AI Search.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Vertex AI Search.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin- 4(5H)-one Scaffold. Vertex AI Search.
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. Vertex AI Search.

Sources

Foundational

Mechanism of action of isoxazolo[5,4-d]pyrimidin-4(5H)-one compounds.

An In-Depth Technical Guide to the Mechanism of Action of Isoxazolo[5,4-d]pyrimidin-4(5H)-one Compounds Foreword: The Rise of a Privileged Scaffold The isoxazolo[5,4-d]pyrimidin-4(5H)-one core represents a masterful exam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Isoxazolo[5,4-d]pyrimidin-4(5H)-one Compounds

Foreword: The Rise of a Privileged Scaffold

The isoxazolo[5,4-d]pyrimidin-4(5H)-one core represents a masterful example of a "privileged scaffold" in modern medicinal chemistry. Its fused heterocyclic structure is a bioisostere of natural purines, such as adenine and guanine, a structural mimicry that grants it access to a vast array of biological targets that are fundamental to cellular function.[1] This inherent ability to act as an antimetabolite is the foundation upon which its diverse pharmacological activities are built.[1][2] This guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their effects, moving from their well-established roles in oncology to their emerging applications in immunomodulation and antithrombotic therapy. We will dissect the molecular interactions, signaling pathways, and the experimental rationale that underpins the development of this versatile chemical series.

Part 1: Dominant Mechanisms in Oncology

The structural similarity to purine bases makes the isoxazolo[5,4-d]pyrimidine scaffold a potent modulator of enzymes central to cell proliferation and survival, particularly kinases.[3] This has established the scaffold as a cornerstone for the development of targeted anticancer agents.

Anti-Angiogenic Activity via VEGFR-2 Kinase Inhibition

A primary strategy by which tumors grow and metastasize is through angiogenesis, the formation of new blood vessels, a process critically mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][4] Several isoxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of this receptor tyrosine kinase.[1][2]

Causality of Action: These compounds typically function as ATP-competitive Type II inhibitors.[5][6] Unlike Type I inhibitors that bind solely to the active ATP-binding site, Type II inhibitors extend into an adjacent allosteric pocket, often inducing a "DFG-out" conformation of the kinase. This mode of binding provides greater selectivity and potency. Molecular docking studies reveal that the isoxazolo[5,4-d]pyrimidine core anchors within the ATP binding site, forming critical hydrogen bonds with hinge region residues like Cys919, while substituted side chains explore and occupy the nearby hydrophobic regions.[4][5] This dual engagement effectively blocks ATP from binding and prevents the receptor autophosphorylation required to initiate downstream pro-angiogenic signaling.

Quantitative Data: VEGFR-2 Inhibition

Compound ID R1 Substituent R2 Substituent VEGFR-2 IC50 (µM) Reference
3b - 6-N-4-methylbenzyl Comparable to Tivozanib [1]
3h - 6-N-2,4-dimethoxybenzyl Comparable to Tivozanib [1]

| Tivozanib | (Reference Drug) | - | Potent Type II Inhibitor |[5][6] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying inhibitor binding to the VEGFR-2 kinase domain. The self-validating nature of this competitive binding assay ensures that any observed signal decrease is directly attributable to the test compound displacing a known fluorescent tracer from the kinase's ATP pocket.

  • Reagent Preparation:

    • Prepare a 10X stock of Eu-anti-GST antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, and GST-tagged VEGFR-2 kinase domain in 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of the isoxazolo[5,4-d]pyrimidin-4(5H)-one test compound in DMSO, followed by an intermediate dilution in 1X Kinase Buffer.

  • Assay Assembly:

    • In a 384-well microplate, add 5 µL of the diluted test compound or DMSO control.

    • Add 5 µL of the 10X Eu-antibody/GST-VEGFR-2 kinase mixture.

    • Add 5 µL of the 10X Alexa Fluor™ 647-tracer mixture.

    • Final volume in each well should be 15 µL.

  • Incubation and Reading:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission signals at 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Modulation of Immune Checkpoints via IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. I[7]n the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine, effectively paralyzing T-cell-mediated anti-tumor immunity. T[8]he isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has been successfully utilized to develop selective IDO1 inhibitors.

[9][10]Causality of Action: These compounds act as direct inhibitors of the IDO1 enzyme. Molecular docking studies suggest a key interaction involves a coordinate bond forming between an oxygen atom in the isoxazole ring and the ferric heme iron at the core of the IDO1 active site. A[7][9]dditional stability is conferred by hydrogen bonds and π-π stacking interactions with active site residues. By occupying the active site and engaging the heme iron, the inhibitor prevents tryptophan from binding and being catabolized, thereby restoring local tryptophan levels and alleviating the immunosuppressive environment.

Quantitative Data: IDO1 Inhibition

Compound ID R1 Substituent R2 Substituent (Aniline) hIDO1 IC50 (µM) Reference

| 20 | 4-Fluorophenyl | p-methoxycarbonyl | 27 | |[9] | 23 | 4-Fluorophenyl | p-trifluoromethyl | 23 | |[7][9] | 32 | 4-Fluorophenyl | p-cyclohexyl | 22 | |[9]

Signaling Pathway: Reversal of IDO1-Mediated Immune Suppression

IDO1_Pathway cluster_tumor Tumor Cell / APC IDO1 IDO1 Enzyme Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine->T_Cell Induces Apoptosis Compound Isoxazolo[5,4-d] pyrimidin-4(5H)-one Compound Compound->IDO1 Inhibits Apoptosis T-Cell Apoptosis T_Cell->Apoptosis Activation T-Cell Activation T_Cell->Activation

Caption: IDO1 inhibition restores T-cell function in the tumor microenvironment.

Part 2: Antithrombotic Mechanism of Action

Beyond oncology, the adaptability of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has been demonstrated in the development of potent antithrombotic agents through the targeted inhibition of key enzymes in the coagulation cascade.

Direct Inhibition of Factor Xa

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its inhibition is a validated strategy for preventing and treating thrombosis.

[11]Causality of Action: Derivatives of isoxazolo[5,4-d]pyrimidin-4(5H)-one have been designed as highly potent and selective direct inhibitors of FXa. D[11]ocking studies reveal that the pyrimidone ring of the scaffold forms a strong π-π stacking interaction with the aromatic ring of Tyr99 in the S4 pocket of the FXa active site. C[11]rucially, a substituted phenyl ring attached to the scaffold is designed to occupy the S1 specificity pocket, with carbonyl groups forming multiple hydrogen bonds with key residues like Ser214 and Trp215. T[11]his precise, multi-point binding mode ensures high affinity and selectivity over other serine proteases like thrombin and trypsin.

Quantitative Data: Factor Xa Inhibition

Compound ID Key Substituent FXa IC50 (µM) Prothrombin Time (2xPT, µM) Reference

| 6g | 4-acetoxylphenyl | 0.013 | 2.12 | |[11]

Signaling Pathway: Interruption of the Coagulation Cascade

FXa_Pathway Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Activates Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Compound Isoxazolo[5,4-d] pyrimidin-4(5H)-one Compound Compound->FXa Inhibits

Caption: Direct inhibition of Factor Xa prevents the formation of a fibrin clot.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol provides a direct and quantitative measure of an inhibitor's ability to block the enzymatic activity of FXa using a colorimetric substrate. The self-validating principle lies in the direct relationship between enzyme activity and color development; a reduction in color is a direct measure of inhibition.

  • Reagent Preparation:

    • Reconstitute purified human Factor Xa in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

    • Prepare a stock solution of a chromogenic FXa substrate (e.g., S-2765) in sterile water.

    • Prepare a serial dilution of the isoxazolo[5,4-d]pyrimidin-4(5H)-one test compound in DMSO, followed by an intermediate dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or DMSO control.

    • Add the FXa enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

    • Calculate the reaction rate (V, change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the percentage of FXa inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model to determine the IC50 value.

Part 3: Other Noteworthy Mechanisms

The versatility of the scaffold extends to other important biological targets:

  • PI3Kδ Inhibition: Specific derivatives have shown potent inhibitory activity against the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), a key node in the PI3K/Akt/mTOR signaling pathway that is crucial for the proliferation and survival of certain cancer cells. *[12] TLR7 Agonism: Certain 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives have been identified as Toll-Like Receptor 7 (TLR7) agonists. This mechanism stimulates an innate immune response, showing potential for antiviral and immuno-oncology applications. *[13] Adenosine Receptor Antagonism: The broader oxazolo[5,4-d]pyrimidine class, a close structural relative, is known to produce adenosine receptor antagonists, suggesting this as another potential, though less explored, mechanism for the isoxazolo[5,4-d]pyrimidin-4(5H)-one core.

The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold is a testament to the power of rational drug design built upon a privileged structural core. Its ability to mimic endogenous purines allows it to effectively engage a wide range of enzymatic and receptor targets. The primary mechanisms of action—kinase inhibition (VEGFR-2, PI3K), immunomodulation (IDO1), and enzyme inhibition (FXa)—highlight its profound therapeutic potential across oncology, immunology, and thrombosis. Future research will likely focus on optimizing selectivity, exploring novel targets within these pathways, and potentially designing dual-target inhibitors to overcome resistance and enhance therapeutic efficacy. The continued exploration of this remarkable scaffold promises to yield the next generation of targeted therapies.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020, August 4). MDPI. Retrieved February 27, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists | ACS Omega. (2024, January 4). American Chemical Society Publications. Retrieved February 27, 2026, from [Link]

  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents - PubMed. (2015, February 1). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - MDPI. (2021, March 15). MDPI. Retrieved February 27, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2025, October 15). MDPI. Retrieved February 27, 2026, from [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed. (2022, October 2). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC. (2021, March 15). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021, March 15). MDPI. Retrieved February 27, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4- d]pyrimidin-4(5 H)-one Scaffold. (2021, March 15). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (2025, February 3). MDPI. Retrieved February 27, 2026, from [Link]

  • Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type ... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents - Semantic Scholar. (2022, October 2). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. (2022, October 2). MDPI. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Biological Activity of Isoxazolo[5,4-d]pyrimidine Derivatives

Executive Summary The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic class in medicinal chemistry, distinguished by its bioisosteric similarity to endogenous purine bases (adenine and guanine).[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged heterocyclic class in medicinal chemistry, distinguished by its bioisosteric similarity to endogenous purine bases (adenine and guanine).[1][2][3] This structural mimicry allows these derivatives to interrogate critical biological targets, including adenosine receptors, receptor tyrosine kinases (RTKs), and Toll-like receptors (TLRs).

This technical guide synthesizes the pharmacological profile of isoxazolo[5,4-d]pyrimidines, focusing on their role as selective TLR7 agonists , EGFR/VEGFR kinase inhibitors , and adenosine receptor antagonists . It provides validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic pathways for researchers in drug discovery.

Chemical Architecture & Bioisosterism

The isoxazolo[5,4-d]pyrimidine core consists of an isoxazole ring fused to a pyrimidine ring across the 4,5-positions of the isoxazole.

  • Purine Bioisosterism: The scaffold replaces the imidazole ring of purines with an isoxazole ring. This modification alters the hydrogen bond donor/acceptor profile and lipophilicity (LogP) while maintaining the planar geometry required for ATP-binding pocket occupancy in kinases.

  • Isomer Specificity: It is crucial to distinguish this scaffold from its isomer, isoxazolo[4,5-d]pyrimidine. The [5,4-d] fusion places the oxygen atom of the isoxazole ring adjacent to the pyrimidine fusion, influencing electronic distribution and metabolic stability.

Synthesis Strategies

The construction of the isoxazolo[5,4-d]pyrimidine core typically follows two primary retrosynthetic disconnections:

Method A: Annulation of the Pyrimidine Ring (Preferred)

This method utilizes functionalized isoxazoles as precursors.[3] It is favored for its regiocontrol.

  • Precursor: 5-amino-isoxazole-4-carbonitrile (or carboxamide).

  • Cyclization: Reaction with one-carbon donors (e.g., triethyl orthoformate, formamide) closes the pyrimidine ring.

Method B: Annulation of the Isoxazole Ring

This method builds the isoxazole ring onto a pre-existing pyrimidine core, often via hydroxylamine reaction with ortho-functionalized pyrimidines.

Visualization: Synthetic Pathways

SynthesisPathways Figure 1: Convergent synthesis of isoxazolo[5,4-d]pyrimidines via isoxazole precursors. Precursor 5-Amino-isoxazole-4-carbonitrile Intermediate Imidate / Amidine Intermediate Precursor->Intermediate Cyclocondensation Product Isoxazolo[5,4-d]pyrimidine Intermediate->Product Ring Closure Reagent1 Triethyl orthoformate (Ac2O, Reflux) Reagent1->Intermediate Reagent2 Primary Amines (R-NH2) Reagent2->Product N-Substitution

Pharmacology & Biological Activities[1][3][4][5][6][7][8][9][10][11][12]

Immunomodulation: Selective TLR7 Agonism

Recent optimization campaigns have identified 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines as potent, selective agonists of Toll-like Receptor 7 (TLR7).[4][5]

  • Mechanism: These small molecules bind to the endosomal TLR7, triggering the MyD88-dependent signaling cascade. This results in the induction of Type I interferons (IFN-α/β) and pro-inflammatory cytokines (IL-12, TNF-α).[6]

  • Lead Compound: 21a (EC50 = 7.8 µM).[4][6][5]

  • Therapeutic Application: Vaccine adjuvants and cancer immunotherapy (turning "cold" tumors "hot").

Oncology: Kinase Inhibition (EGFR & VEGFR)

The scaffold serves as an ATP-competitive inhibitor for receptor tyrosine kinases.

  • EGFR Inhibition: Derivatives bearing 4-anilino substituents (mimicking Quinazoline drugs like Erlotinib) show low nanomolar activity against EGFR.

  • VEGFR-2 Inhibition: 4-substituted derivatives effectively block angiogenesis by inhibiting VEGFR-2 phosphorylation, with IC50 values in the sub-micromolar range.

  • SAR Insight: Substitution at the C-6 position with a trifluoromethyl group enhances metabolic stability and binding affinity.

Adenosine Receptor Antagonism

Isoxazolo[5,4-d]pyrimidines act as antagonists at the A1 and A3 adenosine receptors .[7]

  • Relevance: A3 receptor antagonists are investigated for the treatment of glaucoma and inflammatory diseases.

  • Binding Mode: The planar heterocyclic core stacks between phenylalanine residues in the receptor pocket, while N-substituents extend into the exosite.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-isoxazolo[5,4-d]pyrimidine

Objective: To synthesize the core scaffold from 5-amino-3-methylisoxazole-4-carbonitrile.

  • Reagents: 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq), Triethyl orthoformate (excess), Acetic anhydride (catalytic).

  • Procedure:

    • Dissolve the isoxazole precursor in triethyl orthoformate (10 mL/g).

    • Add 3-4 drops of acetic anhydride.

    • Reflux the mixture at 100–110°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the solid and wash with cold ethanol.

    • Amine Substitution (Optional): To install an amine at C-4, treat the intermediate with the desired primary amine in ethanol at reflux for 4 hours.

  • Validation: Verify structure via ¹H-NMR (distinct singlet for pyrimidine H-6 proton around 8.5 ppm).

Protocol B: TLR7 HEK-Blue™ Agonist Assay

Objective: To quantify TLR7 activation efficacy.[4]

  • Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), stably transfected with human TLR7 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Method:

    • Seed cells at 50,000 cells/well in a 96-well plate in HEK-Blue™ Detection medium.

    • Add test compounds (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

    • Include R848 (Resiquimod) as a positive control and DMSO as a negative control.

    • Incubate for 16–24 hours at 37°C, 5% CO2.

    • Measure SEAP levels using a spectrophotometer at 620–655 nm.

  • Analysis: Calculate EC50 values using non-linear regression (GraphPad Prism).

Mechanism of Action: TLR7 Signaling Pathway

The following diagram illustrates the intracellular cascade activated by isoxazolo[5,4-d]pyrimidine agonists.

TLR7_Signaling Figure 2: TLR7 signaling cascade activated by isoxazolo[5,4-d]pyrimidine derivatives. Agonist Isoxazolo[5,4-d]pyrimidine (Ligand) TLR7 TLR7 Receptor (Endosome) Agonist->TLR7 Binding MyD88 MyD88 Adaptor TLR7->MyD88 Recruitment IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 Activation TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation NFkB NF-κB Complex TRAF6->NFkB Signaling Cascade Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Nucleus->Cytokines Expression

[5]

Key Data Summary

Compound ClassTargetActivity (IC50/EC50)Key Structural Feature
6-CF3-isoxazolo[5,4-d]pyrimidine TLR7 (Agonist)7.8 µM (EC50)6-Trifluoromethyl group is essential for selectivity over TLR8.
4-Anilino-isoxazolo[5,4-d]pyrimidine EGFR (WT)~6–8 nM (IC50)4-Anilino moiety mimics quinazoline kinase inhibitors.
4-Substituted-isoxazolo[5,4-d]pyrimidine VEGFR-20.33 µM (IC50)4-Methoxyphenyl group at C-2 position enhances potency.
7-Amino-oxazolo[5,4-d]pyrimidine *HHV-1 (Antiviral)3.5 log reductionNote: Often compared, but distinct from isoxazolo isomer.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Source: ACS Omega (2024) URL:[8][Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity. (Provides comparative SAR data for the fused pyrimidine class). Source: MDPI Molecules (2022) URL:[Link]

  • Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. (Distinguishes the [4,5-d] isomer activity for researchers). Source: European Journal of Medicinal Chemistry (2008) URL:[Link]

  • Isoxazolo[5,4-d]pyrimidines as novel small molecule correctors of the cystic fibrosis mutant protein ΔF508-CFTR. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Isoxazolo[5,4-d]pyrimidine: A Bioisosteric Purine Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The isoxazolo[5,4-d]pyrimidine core, a fascinating heterocyclic scaffold, has emerged as a significant player...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazolo[5,4-d]pyrimidine core, a fascinating heterocyclic scaffold, has emerged as a significant player in medicinal chemistry due to its structural resemblance to endogenous purines. This bioisosteric relationship allows compounds based on this framework to act as antagonists or modulators of biological targets that typically interact with purines, such as kinases and metabolic enzymes. This guide provides a comprehensive overview of the isoxazolo[5,4-d]pyrimidine scaffold, from its fundamental chemical properties and synthesis to its diverse applications in drug discovery, with a focus on oncology and immunology. We will delve into the structure-activity relationships that govern its biological effects and present detailed experimental protocols to empower researchers in this exciting field.

The Isoxazolo[5,4-d]pyrimidine Core: A Privileged Purine Analog

The isoxazolo[5,4-d]pyrimidine system is a fused bicyclic heterocycle that mimics the natural purine bases, adenine and guanine.[1] This structural mimicry is the cornerstone of its utility in drug design, allowing it to function as an antimetabolite and interfere with cellular processes that rely on purine recognition.[1][2] The replacement of the imidazole ring of a purine with an isoxazole ring creates a unique electronic and steric profile that can be exploited to achieve selectivity and potency for various biological targets.[1][2]

The versatility of the isoxazolo[5,4-d]pyrimidine scaffold has led to the development of compounds with a wide array of biological activities, including:

  • Anticancer Properties: Derivatives have shown potent inhibitory activity against key targets in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][2][3][4]

  • Immunomodulatory Effects: The scaffold has been utilized to create both agonists for Toll-Like Receptors (TLRs), activating the innate immune system, and inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune tolerance in cancer.[5][6][7]

  • Enzyme Inhibition: Beyond cancer and immunology, isoxazolo[5,4-d]pyrimidines have been investigated as inhibitors of various other enzymes, highlighting the broad applicability of this chemical framework.

The following diagram illustrates the structural analogy between the purine core and the isoxazolo[5,4-d]pyrimidine scaffold.

Caption: Structural analogy between the purine and isoxazolo[5,4-d]pyrimidine cores.

Synthetic Strategies: Building the Core

The construction of the isoxazolo[5,4-d]pyrimidine scaffold can be approached through several synthetic routes. A common and effective strategy involves the cyclization of a pyrimidine ring onto a pre-existing, appropriately substituted isoxazole derivative. This approach offers flexibility in introducing a variety of substituents to modulate the biological activity of the final compounds.

A representative multi-step synthesis for a class of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives, developed as TLR7 agonists, is outlined below.[5][6] This particular pathway highlights the systematic approach to building complexity around the core scaffold.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine Derivatives[5][6]

Step 1: Aldehyde Formation

  • Commercially available carboxylic acids are converted to their corresponding aldehydes. This can be achieved via the formation of a Weinreb amide followed by reduction with a suitable reducing agent like Lithium Aluminum Hydride (LiAlH4).

Step 2: Oxime Synthesis

  • The aldehyde from Step 1 is reacted with hydroxylamine to yield the corresponding oxime.

Step 3: N-Hydroxyimidoyl Chloride Formation

  • The oxime is then treated with N-chlorosuccinimide (NCS) to produce the N-hydroxyimidoyl chloride.

Step 4: Isoxazole Ring Formation

  • The N-hydroxyimidoyl chloride undergoes cyclization to form the isoxazole ring, a key component of the final scaffold.

Step 5: Pyrimidine Ring Annulation

  • The substituted isoxazole is then subjected to conditions that promote the formation of the fused pyrimidine ring, yielding the isoxazolo[5,4-d]pyrimidine core.

Step 6: Final Derivatization

  • The final step typically involves nucleophilic substitution at key positions on the pyrimidine ring to introduce diverse amine substituents, allowing for the exploration of structure-activity relationships.[5][6]

The following diagram illustrates this generalized synthetic workflow.

start Carboxylic Acid or Aldehyde oxime Oxime start->oxime Hydroxylamine chloride N-Hydroxyimidoyl Chloride oxime->chloride NCS isoxazole Substituted Isoxazole chloride->isoxazole Cyclization core Isoxazolo[5,4-d]pyrimidine Core isoxazole->core Pyrimidine Annulation final Final Derivatives core->final Nucleophilic Substitution

Caption: Generalized synthetic workflow for isoxazolo[5,4-d]pyrimidine derivatives.

Biological Applications and Structure-Activity Relationships (SAR)

The true power of the isoxazolo[5,4-d]pyrimidine scaffold lies in its adaptability for various therapeutic targets. By strategically modifying the substituents at different positions of the ring system, researchers can fine-tune the pharmacological properties of the resulting compounds.

Anticancer Activity: Targeting VEGFR-2

Several studies have identified isoxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2][3][4] The inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and metastasis.[2]

Structure-Activity Relationship Insights:

  • Substituents at the 2-position: The nature of the substituent at this position is crucial for activity. For instance, the presence of an isoxazole moiety has been shown to be favorable for anticancer activity.[3][4]

  • Amino Chains at the 7-position: Aliphatic amino chains at this position have been explored, with the length and nature of the chain influencing the potency and pharmacokinetic properties of the compounds.[3][4]

The following table summarizes the cytotoxic activity of selected oxazolo[5,4-d]pyrimidine derivatives against various cancer cell lines. While this data is for the isomeric oxazolo scaffold, it provides valuable insights into the potential of the broader class of purine analogs.

CompoundSubstituent at C7HT29 (CC50, µM)5-FU (CC50, µM)Cisplatin (CC50, µM)Reference
3g 3-(N,N-dimethylamino)propyl58.4381.247.2[3][4]

Note: CC50 is the half-maximal cytotoxic concentration.

Immunomodulation: TLR7 Agonism and IDO1 Inhibition

The isoxazolo[5,4-d]pyrimidine scaffold has proven to be a versatile platform for developing immunomodulatory agents.

TLR7 Agonists:

A series of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives have been identified as selective agonists of Toll-Like Receptor 7 (TLR7).[5][6] Activation of TLR7 can trigger an innate immune response, leading to the secretion of pro-inflammatory cytokines such as TNF-α and various interleukins, which can be beneficial in the context of cancer immunotherapy and vaccine adjuvants.[5][6]

Structure-Activity Relationship Insights for TLR7 Agonists:

  • Substituents at the C4-position: Aromatic rings at this position were found to be critical for activity. Replacement with aliphatic rings like cyclopropane or piperidine was also tolerated, albeit with reduced potency.[5][6]

  • Substituents on the Amine: The nature of the amine substituent at the C4 position significantly impacts activity. For instance, derivatives with a 3-methylpiperidine ring showed potent TLR7 agonist activity, while those with an isobutylamine substituent were either inactive or cytotoxic.[5][6]

IDO1 Inhibitors:

The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has been explored for the development of selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[7] IDO1 is an enzyme that plays a crucial role in immune evasion by tumors. Its inhibition can restore anti-tumor immunity.

Structure-Activity Relationship Insights for IDO1 Inhibitors:

  • Substituents on the Aniline Moiety: Systematic investigation of substituents on an aniline moiety attached to the core revealed that electron-withdrawing groups like p-trifluoromethyl and p-methoxycarbonyl, as well as bulky groups like p-cyclohexyl, led to inhibitors with low micromolar IC50 values.[7]

The following diagram depicts the dual immunomodulatory potential of the isoxazolo[5,4-d]pyrimidine scaffold.

cluster_core Isoxazolo[5,4-d]pyrimidine Scaffold cluster_tlr7 TLR7 Agonism cluster_ido1 IDO1 Inhibition core Versatile Core Structure tlr7 Activation of Innate Immunity core->tlr7 Specific Derivatives ido1 Blockade of Immune Evasion core->ido1 Other Derivatives cytokines Cytokine Release (e.g., TNF-α, IL-12) tlr7->cytokines t_cell Enhanced T-Cell Activity ido1->t_cell

Caption: Dual immunomodulatory roles of the isoxazolo[5,4-d]pyrimidine scaffold.

Conclusion and Future Directions

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged structure in modern drug discovery. Its ability to act as a purine bioisostere provides a powerful starting point for the design of novel therapeutics targeting a wide range of diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating compound libraries for high-throughput screening and lead optimization.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the scaffold to achieve even greater selectivity for specific kinase isoforms or other biological targets to minimize off-target effects.

  • Enhancing Pharmacokinetic Properties: Optimizing the physicochemical properties of isoxazolo[5,4-d]pyrimidine derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring New Biological Targets: Expanding the therapeutic applications of this scaffold by screening it against a broader range of biological targets.

The continued exploration of the isoxazolo[5,4-d]pyrimidine core holds immense promise for the development of next-generation therapies for cancer, autoimmune disorders, and infectious diseases.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI.

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.

  • Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules.

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. PMC.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules.

  • Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8. Benchchem.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar.

  • Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkat USA.

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. PMC.

  • SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. ResearchGate.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI.

  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed.

Sources

Protocols & Analytical Methods

Method

Application of isoxazolo[5,4-d]pyrimidines in medicinal chemistry.

Executive Summary Isoxazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, primarily utilized as bioisosteres of purines (adenine and guanine).[1][2] Unlike their widely studied isomers (oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, primarily utilized as bioisosteres of purines (adenine and guanine).[1][2] Unlike their widely studied isomers (oxazolo[5,4-d]pyrimidines), the isoxazolo[5,4-d] fusion offers unique electronic properties and hydrogen-bonding vectors that have led to breakthroughs in immunology (TLR7 agonists) and immuno-oncology (IDO1 inhibitors) .

This guide provides a technical deep-dive into the synthesis, application, and validation of this scaffold, moving beyond generic descriptions to specific, actionable protocols for drug discovery professionals.

Part 1: Structural Rationale & Bioisosterism[2]

The isoxazolo[5,4-d]pyrimidine core mimics the purine ring system found in DNA/RNA and cofactors (ATP, NAD+).

  • Purine Homology: The isoxazole ring replaces the imidazole of the purine.[1] The O-N bond provides a distinct electrostatic profile compared to the N-C bond in imidazole, altering solubility and metabolic stability.

  • Key Interactions: The pyrimidine nitrogen atoms (N5/N7 equivalent positions) serve as critical hydrogen bond acceptors in kinase hinge regions and receptor binding pockets.

Comparative Scaffold Analysis
FeaturePurine (Endogenous)Isoxazolo[5,4-d]pyrimidine (Synthetic)Medicinal Advantage
H-Bonding Donor/Acceptor (N7/N9)Modified Acceptor ProfileAltered selectivity for kinases/TLRs.
Metabolism Xanthine Oxidase sensitiveResistant to XOProlonged half-life (t1/2).
Acidity AmphotericWeakly basicImproved membrane permeability.

Part 2: Primary Application – TLR7 Agonism (Immunology)

Recent medicinal chemistry campaigns have validated 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines as potent Toll-like Receptor 7 (TLR7) agonists . These compounds activate the innate immune system, serving as potential vaccine adjuvants or antivirals.

Mechanism of Action

TLR7 is an endosomal receptor that recognizes single-stranded RNA. Small molecule agonists bind to the hydrophobic pocket of the TLR7 dimer, triggering the MyD88-dependent pathway, leading to the release of Interferon-alpha (IFN-


) and pro-inflammatory cytokines.
Synthetic Protocol: Construction of the Core

Objective: Synthesis of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine from aldehyde precursors.

Reagents:

  • Aryl aldehydes

  • Hydroxylammonium chloride[3]

  • N-chlorosuccinimide (NCS)

  • 2-cyanoacetamide

  • Sodium ethoxide (NaOEt)[3]

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve aryl aldehyde (1.0 eq) in EtOH/H2O (5:1).

    • Add hydroxylammonium chloride (1.1 eq) and stir at RT for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

    • Evaporate solvent to yield the oxime.

  • Chlorination (Hydroximidoyl Chloride Synthesis):

    • Dissolve oxime in DMF.

    • Add NCS (1.0 eq) portion-wise at 0°C (Exothermic!).

    • Stir for 1 hour.

    • Validation: 1H NMR should show loss of oxime CH and appearance of OH peak shift.

  • Cyclization (The "Application" Step):

    • Prepare a solution of NaOEt (1.5 eq) in absolute ethanol.

    • Add 2-cyanoacetamide (1.0 eq).[3]

    • Add the hydroximidoyl chloride intermediate dropwise.

    • Reflux for 4–6 hours.

    • Workup: Cool to RT, acidify with 1M HCl to precipitate the intermediate isoxazole-4-carbonitrile.

    • Final Ring Closure: React the isoxazole intermediate with trifluoroacetic anhydride (TFAA) or triethyl orthoformate to close the pyrimidine ring.

Pathway Visualization

Synthesis Start Aryl Aldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl Chloro Hydroximidoyl Chloride Oxime->Chloro NCS, DMF Isoxazole 5-amino-4-cyano isoxazole Chloro->Isoxazole 2-cyanoacetamide NaOEt Product Isoxazolo[5,4-d] pyrimidine Isoxazole->Product Cyclization (TFAA or Orthoester)

Caption: Synthetic route transforming aryl aldehydes into the bioactive isoxazolo[5,4-d]pyrimidine core via a [3+2] cycloaddition approach.

Part 3: Secondary Application – IDO1 Inhibition (Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that degrades tryptophan to kynurenine, suppressing T-cell activity in the tumor microenvironment. Isoxazolo[5,4-d]pyrimidin-4(5H)-ones have emerged as competitive inhibitors of IDO1.[4]

Biological Assay Protocol

Objective: Determine the IC50 of isoxazolo[5,4-d]pyrimidine derivatives against recombinant human IDO1 (rhIDO1).

Reagents:

  • rhIDO1 enzyme (expressed in E. coli)[4]

  • L-Tryptophan (Substrate)

  • Ascorbic acid (Reductant)

  • Methylene blue (Cofactor)

  • Catalase

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde)

Methodology:

  • Assay Buffer Prep: 50 mM Potassium Phosphate buffer (pH 6.5).

  • Enzyme Mix: Combine rhIDO1 (50 nM final), catalase (250 U/mL), methylene blue (10 µM), and ascorbic acid (20 mM).

  • Compound Addition: Add test compounds (dissolved in DMSO) to a 96-well plate.

  • Reaction Initiation: Add L-Tryptophan (100 µM final concentration).

  • Incubation: Incubate at 37°C for 45 minutes.

  • Termination: Add 30% (w/v) Trichloroacetic acid (TCA) to quench the reaction. Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to kynurenine.

  • Readout: Transfer supernatant to a new plate. Add equal volume of Ehrlich’s Reagent (2% in glacial acetic acid).

  • Measurement: Measure Absorbance at 490 nm (Yellow pigment formation).

Self-Validation Step:

  • Positive Control: Epacadostat (known IDO1 inhibitor).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor Check: Ensure Z' > 0.5 for assay reliability.

Mechanism of Action Diagram

IDO1_Pathway Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Degradation IDO1 IDO1 Enzyme (Heme-dependent) IDO1->Kynurenine Catalyzes Inhibitor Isoxazolo[5,4-d] pyrimidine Inhibitor->IDO1 Inhibits (Competitive) TCell T-Cell Proliferation Kynurenine->TCell Suppresses Treg T-Reg Differentiation Kynurenine->Treg Promotes

Caption: IDO1 enzymatic pathway showing the point of intervention by isoxazolo[5,4-d]pyrimidine inhibitors to restore T-cell function.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for the isoxazolo[5,4-d]pyrimidin-4(5H)-one series in IDO1 inhibition. Data is synthesized from representative medicinal chemistry literature (e.g., Molecules, J. Med. Chem).[1][2][3][5][6]

Compound IDR1 Substituent (Aryl)R2 Substituent (Amine)IDO1 IC50 (µM)SAR Insight
ISO-001 PhenylH> 100Unsubstituted core is inactive.
ISO-005 4-FluorophenylMethylamine88.5Small amines provide weak potency.
ISO-012 4-ChlorophenylBenzylamine12.4Lipophilic bulk improves binding.
ISO-023 4-Trifluoromethylphenyl 4-Fluoroaniline 0.85 Optimal: Electron-withdrawing groups + aromatic stacking.
ISO-032 4-MethoxyphenylCyclohexylamine4.2Steric bulk is tolerated but electronics matter.

Key Takeaway: For IDO1 inhibition, the isoxazolo[5,4-d]pyrimidine scaffold requires a hydrophobic aryl group at the C6 position (R1) and an aromatic amine at the C4/N5 region to engage the hydrophobic pockets adjacent to the heme iron.

References

  • TLR7 Agonists

    • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists.
    • Source: ACS Omega (2024).
  • IDO1 Inhibition

    • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.
    • Source: Int. J. Mol.[7] Sci. (2021).

  • Factor Xa Inhibition (Antithrombotic)

    • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)
    • Source: Bioorg. Med. Chem. Lett. (2015).[8][9]

  • General Scaffold Synthesis

    • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
    • Source: Molecules (2020).

Sources

Application

Application Note: Selective TLR7 Activation using Isoxazolo[5,4-d]pyrimidine Scaffolds

Synthesis, Screening, and Translational Profiling Abstract The development of small-molecule Toll-like Receptor 7 (TLR7) agonists has historically been plagued by off-target activation of TLR8, leading to excessive pro-i...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Screening, and Translational Profiling

Abstract

The development of small-molecule Toll-like Receptor 7 (TLR7) agonists has historically been plagued by off-target activation of TLR8, leading to excessive pro-inflammatory cytokine release (e.g., TNF-α, IL-6) and narrow therapeutic windows. This application note details the utilization of the isoxazolo[5,4-d]pyrimidine scaffold—specifically the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives—as highly selective chemical probes.[1][2][3][4][5] We provide a comprehensive guide on structure-activity relationships (SAR), validated in vitro screening protocols using HEK-Blue™ reporter systems, and translational cytokine profiling in human PBMCs to verify TLR7-driven type I interferon responses.

Introduction: The Selectivity Challenge

TLR7 and TLR8 are endosomal sensors of single-stranded RNA (ssRNA). While they share structural homology, their downstream immunological consequences differ significantly:

  • TLR7 Activation: Predominantly induces Interferon-alpha (IFN-α) via Plasmacytoid Dendritic Cells (pDCs), driving antiviral immunity.

  • TLR8 Activation: Drives strong TNF-α and IL-12 production via monocytes/macrophages, often associated with systemic toxicity.

First-generation agonists like Resiquimod (R848) are dual TLR7/8 agonists. To decouple antiviral efficacy from inflammatory toxicity, the isoxazolo[5,4-d]pyrimidine chemotype has emerged as a superior alternative to the classical imidazoquinoline scaffold.

Mechanism of Action

Upon endosomal binding, selective agonists induce a conformational change in TLR7, recruiting the adaptor protein MyD88. This initiates a signaling cascade culminating in the nuclear translocation of IRF7 (interferon response) and NF-κB (pro-inflammatory response).

TLR7_Pathway Agonist Isoxazolo-pyrimidine (Ligand) TLR7 TLR7 (Endosome) Agonist->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 TRAF6->IRF7 Phosphorylation NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory (IL-6, IL-12) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription (Dominant)

Figure 1: TLR7 Signaling Pathway. Selective agonists prioritize the IRF7 axis for IFN-α production.

Chemical Probe Profile: Compound 21a

Based on recent SAR studies (ACS Omega, 2024), Compound 21a represents the "best-in-class" probe for this scaffold.

PropertySpecification
Chemical Name 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivative
Scaffold Isoxazolo[5,4-d]pyrimidine
TLR7 EC50 7.8 μM (HEK-Blue assay)
TLR8 Activity Inactive (> 100 μM)
Cytotoxicity (CC50) > 100 μM (HEK293)
Key Structural Feature 6-CF3 group enhances lipophilicity and binding pocket fit; C4-amine is critical for H-bonding.

Protocol 1: High-Throughput Screening (HEK-Blue™)

This protocol quantifies the potency (EC50) and selectivity of isoxazolo-pyrimidines using an NF-κB-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter system.

Reagents Required[1][2][3][6][7][8][9]
  • Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 (InvivoGen).

  • Culture Medium: DMEM, 4.5 g/L glucose, 10% Heat-Inactivated FBS (HI-FBS), Normocin™.

  • Detection Reagent: QUANTI-Blue™ Solution.

  • Controls: R848 (Dual agonist), CL264 (TLR7 selective), DMSO (Vehicle).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve isoxazolo[5,4-d]pyrimidine derivatives in DMSO to a stock concentration of 20 mM.

    • Prepare 1:3 serial dilutions in sterile water or PBS. Final DMSO concentration in the well must be < 0.5%.

  • Cell Seeding:

    • Harvest HEK-Blue hTLR7 cells (70-80% confluency).

    • Resuspend in HEK-Blue Detection medium (for real-time detection) or standard culture medium.

    • Density: Seed 40,000 cells/well in a 96-well flat-bottom plate (Volume: 180 µL/well).

  • Stimulation:

    • Add 20 µL of diluted compound to each well.

    • Include Positive Control: R848 (10 µM) or CL264 (5 µg/mL).

    • Include Negative Control: Vehicle (DMSO) and Null parent cell line.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Detection:

    • If using standard medium: Transfer 20 µL of supernatant to a new plate containing 180 µL QUANTI-Blue™ solution.

    • Incubate at 37°C for 1–3 hours until color develops (purple/blue).

    • Measure Absorbance at 620–655 nm .

Data Analysis: Calculate EC50 using non-linear regression (log(agonist) vs. response - Variable slope) in GraphPad Prism.

Protocol 2: Translational Cytokine Profiling (PBMC)

To confirm the immunological selectivity, compounds must be tested in primary human Peripheral Blood Mononuclear Cells (PBMCs). A true TLR7-selective agonist will induce high IFN-α with minimal TNF-α.

Reagents Required[1][2][3][6][7][8][9]
  • Cells: Fresh human PBMCs (isolated via Ficoll-Paque gradient).

  • Assay Medium: RPMI 1640 + 10% HI-FBS + Pen/Strep.

  • Readout: ELISA or Luminex/HTRF kits for IFN-α, TNF-α, IL-6.

Step-by-Step Methodology
  • Isolation:

    • Isolate PBMCs from buffy coats using density gradient centrifugation (400 x g, 30 min, no brake).

    • Wash 2x with PBS + 2mM EDTA to remove platelets.

  • Plating:

    • Resuspend PBMCs at 2 x 10^6 cells/mL in Assay Medium.

    • Plate 100 µL (200,000 cells) per well in 96-well round-bottom plates.

  • Treatment:

    • Add 100 µL of 2x concentrated compound (Final conc: 1 µM, 10 µM, 50 µM).

    • Comparator: Use R848 (TLR7/8) to demonstrate the "cytokine storm" profile (High TNF-α) vs. your compound.

  • Incubation:

    • Incubate for 18–24 hours at 37°C.

  • Harvest:

    • Centrifuge plate (300 x g, 5 min). Collect cell-free supernatant.

    • Store at -80°C or proceed immediately to ELISA.

Interpretation of Results
CytokineIsoxazolo[5,4-d]pyrimidine (Selective)R848 (Dual Agonist)Biological Relevance
IFN-α High (++++) High (++++)Antiviral efficacy (pDC activation)
TNF-α Low (+) High (++++)Pro-inflammatory toxicity (Monocyte activation)
IL-12p70 Low (+)High (++++)Th1 polarization driver

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Validation Step1 Aldehyde Precursor Step2 Oxime Formation Step1->Step2 Step3 Cyclization to Isoxazolo-pyrimidine Step2->Step3 HEK7 HEK-Blue hTLR7 Step3->HEK7 HEK8 HEK-Blue hTLR8 Step3->HEK8 Selectivity Selectivity Index HEK7->Selectivity HEK8->Selectivity PBMC Human PBMC Assay Selectivity->PBMC If SI > 10x Cytokines IFN-α vs TNF-α Ratio PBMC->Cytokines

Figure 2: Integrated workflow for the development and validation of isoxazolo[5,4-d]pyrimidine agonists.

Troubleshooting & Optimization

  • Solubility: Isoxazolo-pyrimidines can be lipophilic (especially with -CF3). If precipitation occurs in media, complex with 2-hydroxypropyl-β-cyclodextrin (20% w/v) instead of pure DMSO.

  • Donor Variability: PBMC responses vary widely between donors. Always run experiments with at least 3 different donors and normalize data to the R848 response (set as 100%).

  • False Positives: Always counter-screen against the HEK-Blue Null cell line to ensure the signal is not due to non-specific NF-κB activation or phosphatase contamination.

References

  • Strašek Benedik, N., et al. (2024).[5] "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists." ACS Omega. [Link][5]

  • InvivoGen.[6] (n.d.). "HEK-Blue™ hTLR7 Cells Protocol." [Link][7]

  • Roelofs, M. F., et al. (2005). "Peripheral blood mononuclear cells: A tool to study the immune response."[8][9] Annals of the Rheumatic Diseases. [Link]

Sources

Method

Molecular docking of isoxazolo[5,4-d]pyrimidine derivatives to VEGFR-2.

Application Note: Molecular Docking of Isoxazolo[5,4-d]pyrimidine Derivatives to VEGFR-2 Abstract Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis and a validated target for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Docking of Isoxazolo[5,4-d]pyrimidine Derivatives to VEGFR-2

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis and a validated target for anti-cancer therapeutics.[1][2][3] Isoxazolo[5,4-d]pyrimidine derivatives represent a promising class of bioisosteres to the adenine scaffold of ATP, offering tunable physicochemical properties for kinase inhibition. This Application Note provides a rigorous, field-proven protocol for the molecular docking of these derivatives. It details the selection of crystallographic conformations (DFG-in vs. DFG-out), grid generation strategies, and critical interaction checkpoints required to validate binding affinity.

Introduction & Mechanistic Rationale

The isoxazolo[5,4-d]pyrimidine scaffold functions primarily as an ATP-competitive inhibitor. Its heterocyclic core is designed to mimic the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region. However, the efficacy of these derivatives depends heavily on their substitution patterns, which dictate whether they bind to the active (DFG-in) or inactive (DFG-out) conformation of VEGFR-2.

  • Type I Binding (DFG-in): Derivatives with short substituents typically occupy the ATP-binding pocket, interacting solely with the hinge and gatekeeper residues.

  • Type II Binding (DFG-out): Derivatives featuring extended hydrophobic linkers (e.g., urea or amide moieties) can penetrate the allosteric hydrophobic back pocket, stabilizing the inactive conformation by interacting with the conserved DFG motif (Asp1046, Phe1047, Gly1048).

Critical Design Requirement: The isoxazole ring often serves to orient the molecule within the solvent-exposed front pocket, while the pyrimidine nitrogen acts as the primary acceptor for the hinge region hydrogen bond (typically Cys919).

Computational Workflow & Protocol

Protein Structure Selection & Preparation

The choice of PDB entry is the single most critical variable. You must select a structure that matches the predicted binding mode of your specific derivative.

  • For Type II (Deep Pocket) Ligands: Use PDB ID: 4ASD (Complex with Sorafenib).[2] This structure resolves the "DFG-out" conformation, exposing the hydrophobic allosteric pocket essential for bulky derivatives.

  • For Type I (ATP-Mimetic) Ligands: Use PDB ID: 2OH4 or 3VHE . These represent the active "DFG-in" state.

Protocol Steps:

  • Clean-up: Remove all water molecules, as they rarely mediate stable bridging for this scaffold in the hydrophobic pocket. Retain co-factors only if Mg²⁺ is essential for the specific docking algorithm (usually removed for standard rigid docking).

  • Protonation: Apply the H-bond network optimization algorithm (e.g., PropKa) at pH 7.4.

    • Critical Check: Ensure Glu885 (C-helix) and Asp1046 (DFG) are protonated correctly to accept/donate H-bonds if your ligand targets the back pocket.

  • Restrained Minimization: Perform a minimization of the protein side chains (keeping the backbone fixed) using the OPLS3e or CHARMM force field to relieve steric clashes introduced by protonation.

Ligand Preparation

Isoxazolo[5,4-d]pyrimidines exhibit tautomerism that can drastically alter binding scores.

  • Geometry Optimization: Generate 3D conformations using DFT (B3LYP/6-31G*) to ensure the isoxazolo-pyrimidine core planarity is accurate. Standard force fields often distort fused heterocyclic planarity.

  • Tautomer/Ionization Generation: Generate all tautomers at pH 7.0 ± 2.0.

    • Note: The N-H or N on the pyrimidine ring involved in the hinge interaction must be in the correct protonation state to act as a donor/acceptor.

Grid Generation & Docking Parameters

Define the active site box centered on the centroid of the co-crystallized ligand (e.g., Sorafenib for 4ASD).

  • Grid Box Dimensions:

    • Inner Box: 10 Å × 10 Å × 10 Å (High accuracy region).

    • Outer Box: 20 Å × 20 Å × 20 Å (To allow for long "tails" of the derivative).

  • Constraints (Optional but Recommended):

    • Positional Constraint: Define a spherical constraint (radius 1.5 Å) around the backbone nitrogen of Cys919 . This forces the docking algorithm to prioritize poses that satisfy the essential hinge H-bond.

Workflow Visualization

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Execution cluster_Analysis Validation & Analysis Start Start: Isoxazolo[5,4-d]pyrimidine Derivatives LigPrep Ligand Prep (DFT Opt, Tautomers pH 7.4) Start->LigPrep PDBSelect PDB Selection Type I: 2OH4 (DFG-in) Type II: 4ASD (DFG-out) Start->PDBSelect GridGen Grid Generation Center: Co-crystal Ligand Constraint: Cys919 H-bond LigPrep->GridGen ProtPrep Protein Prep (Remove H2O, Fix Glu885/Asp1046) PDBSelect->ProtPrep ProtPrep->GridGen Algorithm Docking Algorithm (Genetic Algorithm / Monte Carlo) Precision: Extra Precision (XP) GridGen->Algorithm Scoring Scoring & Ranking (dG Binding Energy) Algorithm->Scoring Visual Interaction Check 1. Hinge (Cys919) 2. DFG (Asp1046) 3. Gatekeeper (Val916) Scoring->Visual

Caption: Step-by-step computational workflow for docking isoxazolo[5,4-d]pyrimidine derivatives to VEGFR-2.

Key Interaction Checkpoints (Validation)

For a docking pose to be considered biologically relevant, it must satisfy specific interaction criteria. A high score (low binding energy) without these interactions is often a false positive.

RegionResidueInteraction TypeRequirement
Hinge Region Cys919 Hydrogen BondMandatory. The pyrimidine N1 or N3 usually accepts a proton from the Cys919 backbone NH.
Hinge Region Glu917 Hydrogen BondSecondary. Often interacts with substituents at position 3 or 4 of the isoxazole ring.
Gatekeeper Val916 Hydrophobic/VdWStructural. The scaffold must not clash with this residue.
Catalytic Loop Lys868 Cation-Pi / H-BondStabilizing. Interaction here improves affinity significantly.
DFG Motif Asp1046 H-Bond / Salt BridgeType II Only. Essential for derivatives with urea/amide linkers targeting the inactive state.
C-Helix Glu885 H-BondType II Only. Often pairs with Asp1046 to anchor the inhibitor tail.
Interaction Map Visualization

Interactions Ligand Isoxazolo[5,4-d]pyrimidine Core Cys919 Cys919 (Hinge) Ligand->Cys919 H-Bond (Primary) Glu917 Glu917 (Hinge) Ligand->Glu917 H-Bond (Secondary) Val916 Val916 (Gatekeeper) Ligand->Val916 VdW Contact Lys868 Lys868 (Catalytic) Ligand->Lys868 Cation-Pi Asp1046 Asp1046 (DFG Motif) Ligand->Asp1046 H-Bond (If Type II) Glu885 Glu885 (C-Helix) Ligand->Glu885 H-Bond (If Type II)

Caption: Interaction map detailing critical residues in the VEGFR-2 binding pocket for isoxazolo-pyrimidine ligands.

Results Interpretation & Data Presentation

When analyzing results, do not rely solely on the docking score. Calculate the Ligand Efficiency (LE) and RMSD relative to the co-crystallized ligand (if re-docking).

Recommended Data Table Format:

Compound IDDocking Score (kcal/mol)H-Bond: Cys919 (Å)H-Bond: Asp1046 (Å)RMSD to Ref (Å)Binding Mode
Ref (Sorafenib) -11.22.82.90.5 (Self-dock)Type II (DFG-out)
Isox-01 -9.82.9N/A1.2Type I (DFG-in)
Isox-02 -10.52.83.11.8Type II (DFG-out)

Interpretation: Compound Isox-02 shows a Type II binding profile similar to Sorafenib, indicated by the interaction with Asp1046. Isox-01 , lacking this interaction, likely binds as a Type I inhibitor.

References

  • McTigue, M. et al. (2012). Molecular conformations, interactions, and the associated free energies of kinase inhibitors.[2] Protein Data Bank.[2][4][5]

  • Sochacka-Ćwikła, A. et al. (2022).[2][3][6] New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity.[6][7][8] International Journal of Molecular Sciences.

  • Al-Sanea, M. M. et al. (2021).[9] Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Life.

  • Oguro, Y. et al. (2010). Design and synthesis of a series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives as type II VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry.[2][10]

  • Mok, N. Y. et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach.[11] Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Developing isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents.

Abstract This guide details the rational design, chemical synthesis, and biological validation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives.[1][2] While historically explored as adenosine receptor antagonists, rece...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the rational design, chemical synthesis, and biological validation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives.[1][2] While historically explored as adenosine receptor antagonists, recent structure-activity relationship (SAR) studies have repositioned this scaffold as a potent pharmacophore for Factor Xa (FXa) inhibition. This application note provides a self-validating workflow for developing these derivatives as Direct Oral Anticoagulants (DOACs) with improved safety profiles (reduced bleeding risk) compared to traditional warfarin therapy.

Rational Design & Pharmacophore Insight

The isoxazolo[5,4-d]pyrimidin-4(5H)-one core is a fused heterocyclic system that acts as a bioisostere of purine bases (adenine/guanine).[2] In the context of thrombosis, this planarity allows the molecule to slot into the S1 and S4 binding pockets of the Factor Xa active site.

  • The Core (Scaffold): The fused isoxazole-pyrimidine ring mimics the interaction of the distal phenyl group of rivaroxaban, engaging in

    
     stacking with Tyr99  in the FXa active site.
    
  • The Carbonyl (C4 Position): The 4(5H)-one carbonyl acts as a crucial hydrogen bond acceptor, interacting with Gly216 or Ser214 , stabilizing the ligand-enzyme complex.

  • Substituent Strategy:

    • N5-Position: Alkylation here directs the "tail" of the molecule into the S4 hydrophobic pocket.

    • C3-Position: Aryl substitution here provides rigidity and electronic tuning to optimize S1 pocket occupancy.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold via a cyclization of 5-aminoisoxazole-4-carboxamide, followed by N-alkylation.

Workflow Visualization

SynthesisPath Precursor 5-amino-3-methyl isoxazole-4-carboxamide Reagent1 Triethylorthoformate (Ac2O, Reflux) Precursor->Reagent1 Intermediate Isoxazolo[5,4-d] pyrimidin-4(5H)-one Reagent1->Intermediate Cyclization (18h) Reagent2 Alkyl Halide (NaH, DMF, 0°C) Intermediate->Reagent2 Product N5-Alkylated Derivative Reagent2->Product SN2 Substitution (Overnight)

Figure 1: Synthetic pathway for the construction and functionalization of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold.

Step-by-Step Protocol

Step 1: Cyclization to the Core Scaffold

  • Reagents: Dissolve 5-amino-3-methylisoxazole-4-carboxamide (1.0 equiv) in acetic anhydride (

    
    ). Add triethylorthoformate (1.0 - 1.5 equiv).
    
  • Reaction: Reflux the mixture at 140°C for 8–18 hours.

    • Scientist’s Note: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material is polar; the product will be less polar.

  • Work-up: Cool the reaction to room temperature (RT) and then to 4°C. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 70–85%.

Step 2: N5-Alkylation (Divergent Synthesis)

  • Activation: Dissolve the core scaffold (from Step 1) in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Stir for 30 mins until gas evolution (

    
    ) ceases.
    
    • Safety:

      
       gas is flammable. Ensure proper venting.
      
  • Substitution: Add the desired alkyl/benzyl halide (1.1 equiv) dropwise. Allow to warm to RT and stir overnight.

  • Purification: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine. Dry over 
    
    
    
    . Purify via silica gel column chromatography.

Molecular Validation: Chromogenic Factor Xa Assay

Objective: Quantify the inhibitory potency (


) of the synthesized derivatives against human Factor Xa. This is the primary "Go/No-Go" decision gate.

Principle: Factor Xa cleaves the chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA), releasing p-nitroaniline (pNA).[3][4] The rate of pNA release is measured spectrophotometrically at 405 nm.[4][5] Inhibitors reduce this rate.

Protocol
  • Buffer Preparation:

    • 50 mM Tris-HCl, pH 8.4.

    • 150 mM NaCl.

    • 0.1% BSA (to prevent enzyme adsorption to plastic).

  • Enzyme Solution: Dilute human Factor Xa (hFXa) to 0.5 U/mL in the buffer.

  • Substrate Solution: Reconstitute S-2765 to 2 mM in distilled water.

  • Assay Setup (96-well plate):

    • Blank: 150 µL Buffer.

    • Control: 10 µL DMSO + 100 µL Buffer + 20 µL hFXa.

    • Test: 10 µL Compound (in DMSO, varying conc.) + 100 µL Buffer + 20 µL hFXa.

  • Incubation: Incubate plate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

  • Initiation: Add 20 µL of S-2765 substrate to all wells.

  • Measurement: Monitor Absorbance (OD405) kinetically every 30 seconds for 10 minutes.

  • Analysis: Calculate the velocity (

    
    ) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Functional Validation: Platelet Aggregation (Born Method)

Objective: Confirm that FXa inhibition translates to reduced platelet activation. While FXa is a coagulation factor, its product (Thrombin) is the most potent platelet activator. Therefore, these compounds should inhibit thrombin-mediated platelet aggregation.

Mechanism Visualization

CoagulationPathway Intrinsic Intrinsic Pathway (XIIa, XIa, IXa) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (TF + VIIa) Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Inhibitor Isoxazolo-pyrimidine Derivative Inhibitor->FXa BLOCKS Prothrombin Prothrombin (Factor II) FXa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage Platelets Platelet Activation (Aggregation) Thrombin->Platelets PAR-1 Receptor

Figure 2: The coagulation cascade illustrating the specific intervention point of isoxazolo[5,4-d]pyrimidin-4(5H)-ones (Factor Xa), preventing downstream thrombin generation and platelet activation.

Protocol
  • Sample Preparation:

    • Collect human blood in 3.2% sodium citrate tubes (1:9 ratio).

    • Centrifuge at 200g for 15 mins (no brake) to obtain Platelet Rich Plasma (PRP) .

    • Centrifuge remaining blood at 2000g for 15 mins to obtain Platelet Poor Plasma (PPP) (used as the 100% transmission blank).

  • Instrument: Light Transmission Aggregometer (LTA).

  • Procedure:

    • Add 450 µL PRP to a cuvette with a stir bar (1200 rpm, 37°C).

    • Add 5 µL of Test Compound (incubate 3 mins).

    • Add 50 µL Agonist. Critical Note: Use Thrombin (0.1–0.5 U/mL) as the agonist to test this specific pathway. Using ADP or Arachidonic Acid will not test FXa inhibition directly, though they are good controls for specificity.

  • Readout: Measure % Light Transmission over 6 minutes. 0% = PRP (turbid), 100% = PPP (clear).

Data Reporting & Criteria

For a lead compound to progress to in vivo studies, it must meet the following thresholds:

ParameterTarget ValueRationale
Enzymatic Potency (

)

High affinity for FXa is required to compete with high plasma concentrations of zymogen.
Selectivity

Must not inhibit Thrombin (IIa) or Trypsin to avoid off-target toxicity.
Platelet Inhibition Dose-dependentMust show correlation between enzymatic inhibition and functional output.
Solubility

Essential for oral bioavailability (DOAC requirement).

References

  • Design and Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones as FXa Inhibitors Title: Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • General Synthesis of Isoxazolo[5,4-d]pyrimidines Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold.[6] Source: MDPI Pharmaceuticals (2021). URL:[Link][5]

  • Platelet Aggregation Protocol (Born Method) Title: Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds. Source: MethodsX (Elsevier). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Labyrinth of Pyrimidinone Derivatives

Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of pyrimidinone derivative solubility in in vitro assays. As a class of compounds rich in pharmacological potential,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of pyrimidinone derivative solubility in in vitro assays. As a class of compounds rich in pharmacological potential, their often hydrophobic and crystalline nature can present a major hurdle to obtaining accurate and reproducible experimental data.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and actionable protocols to overcome these solubility-related obstacles.

Our approach moves beyond simple step-by-step instructions. We delve into the causality behind each recommendation, empowering you to make informed decisions tailored to your specific pyrimidinone derivative and experimental system.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with pyrimidinone derivatives.

Q1: Why are many pyrimidinone-based compounds so difficult to dissolve in aqueous assay media?

Pyrimidinone derivatives are heterocyclic aromatic compounds.[3][4] Their structure, often featuring a fused ring system and various functional groups, can lead to strong intermolecular interactions and high crystal lattice energy.[1] This makes it difficult for water molecules to surround and solvate the individual compound molecules, resulting in low aqueous solubility. While some derivatives exhibit excellent solubility, many are hydrophobic (lipophilic), meaning they preferentially dissolve in non-polar, organic solvents over aqueous buffers.[5][6]

Q2: What is the standard "first-line" solvent for preparing a stock solution of a pyrimidinone derivative?

For most poorly water-soluble compounds, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent for creating a high-concentration stock solution.[7][8][9] Its strong solubilizing power can typically dissolve compounds to concentrations of 10-20 mM or higher, which is essential for serial dilutions into your final assay medium.[10]

Q3: I've dissolved my compound in DMSO. What is a safe final concentration of DMSO to use in my cell-based assay?

This is a critical question, as DMSO itself can impact cellular function and viability. While DMSO is considered to have relatively low toxicity, its effects are concentration and cell-line dependent.[11][12] A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[7][12] However, some sensitive cell lines may show effects at concentrations as low as 0.1%.[13] It is imperative to run a vehicle control (medium with the same final concentration of DMSO but without your compound) in all experiments to ensure that the observed effects are from your compound and not the solvent.[9][11]

Q4: What are the direct consequences of incomplete compound solubility or precipitation in my assay?

Poor solubility is a primary source of experimental artifacts and irreproducibility. The consequences include:

  • Inaccurate Dosing: If the compound precipitates, the actual concentration in solution is unknown and far lower than the nominal concentration, leading to artificially low potency measurements (e.g., inflated IC50 values).[14][15]

  • High Variability: Precipitates are not uniformly distributed, causing high variability between replicate wells and experiments.[15]

  • Cellular Stress and Off-Target Effects: Particulate matter can cause physical stress to cells or be engulfed, leading to misleading biological readouts.[10]

  • Assay Interference: Compound precipitates can interfere with optical-based assay readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.

Troubleshooting Guide: From Stock to Assay

This guide provides a systematic approach to diagnosing and solving solubility issues at each stage of your experiment.

Problem 1: My pyrimidinone powder will not fully dissolve, even in 100% DMSO.

Possible Cause: You may be attempting to create a stock solution that exceeds the compound's solubility limit in DMSO.

Solutions:

  • Increase Solvent Volume: The most straightforward solution is to reduce the target concentration. Try doubling the volume of DMSO to halve the concentration.[7]

  • Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. This can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.[10]

  • Sonication: Place the vial in a bath sonicator for a few minutes. The ultrasonic energy can help break up solid aggregates and facilitate dissolution.[9][10]

  • Try an Alternative Solvent: If DMSO fails, other strong organic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.[8][16][17] However, be aware that these may have different toxicity profiles in your assay system.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the required amount of your pyrimidinone derivative using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[10][18]

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.[7]

  • Assisted Dissolution (If Needed): If the compound is not fully dissolved, apply gentle warming (37°C water bath) and/or sonication in short bursts until the solution is clear. Visually inspect against a bright light to ensure no particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] For light-sensitive compounds, use amber vials.[19]

Problem 2: My compound dissolves perfectly in DMSO, but precipitates instantly when I add it to my aqueous assay buffer or cell culture medium.

Possible Cause: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous environment. The DMSO solution is rapidly diluted, and the compound can no longer stay dissolved.[10]

Solutions:

  • Optimize the Dilution Technique: This is the most critical and often overlooked step. Do NOT simply pipette the DMSO stock into the stationary medium. Instead:

    • Gently pre-warm the assay medium to 37°C.[7]

    • While vigorously vortexing or stirring the medium, add the DMSO stock solution drop-wise and slowly. This ensures rapid and even dispersion, preventing localized high concentrations that trigger precipitation.[7][10]

  • Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions. For cell-based assays, an intermediate dilution into serum-containing medium can be effective, as proteins like albumin can help stabilize the compound.[10][16]

  • Reduce the Final Concentration: Your target concentration may simply be too high for the compound's aqueous solubility. Determine the maximum soluble concentration and work below that limit.

Diagram 1: Recommended Workflow for Aqueous Dilution

G cluster_stock Stock Preparation cluster_dilution Dilution into Aqueous Medium Stock 10 mM Stock in 100% DMSO Vortex Vigorously Vortex/ Stir Assay Medium (37°C) Stock->Vortex Prepare for dilution Add Add Stock Drop-wise (e.g., 1 µL into 999 µL) Vortex->Add While mixing Final 10 µM Final Solution (0.1% DMSO) Add->Final Resulting solution caption Workflow to minimize precipitation during dilution.

Caption: Workflow to minimize precipitation during dilution.

Problem 3: My solution is clear initially, but I see precipitates or crystals forming during my 24-72 hour incubation.

Possible Cause: The initial concentration, while below the kinetic solubility limit, is above the thermodynamic equilibrium solubility. The solution is in a supersaturated state, which is inherently unstable, and the compound will eventually precipitate over time.[14]

Solutions:

  • Incorporate Serum: If your assay protocol allows, the presence of fetal bovine serum (FBS) or other serum proteins can significantly increase the apparent solubility and stability of many hydrophobic compounds.[10]

  • Use Solubilizing Excipients: For persistent issues, advanced formulation strategies may be required. These should always be tested for their own biological effects.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives (e.g., HP-β-CD) are commonly used.[20][21]

    • Surfactants/Polymers: Non-ionic surfactants like Tween® 20/80 or polymers like Pluronic® F-127 can form micelles that solubilize the compound.[14][22][23] These are more common in biochemical assays than cell-based assays due to potential cytotoxicity.

  • pH Adjustment: If your pyrimidinone derivative has an ionizable functional group (e.g., an acidic or basic center), adjusting the pH of the buffer can significantly increase solubility.[20][24] For a basic compound, lowering the pH will increase solubility, while for an acidic compound, increasing the pH will help.[15] This is highly compound-specific.

Data Summary and Key Parameters

The tables below provide a quick reference for selecting solvents and understanding advanced strategies.

Table 1: Comparison of Common Solvents for Stock Solutions
SolventTypical Final Assay Conc.AdvantagesPotential Issues & Considerations
DMSO ≤ 0.5%[7][12]Excellent solubilizing power for most compounds; well-characterized.Can be cytotoxic at >1%; can influence cell differentiation and other biological processes.[11][13][25]
Ethanol ≤ 0.5%[11]Less toxic than methanol; good for some natural product-like compounds.Can be more cytotoxic than DMSO for some cell lines; less powerful solvent than DMSO.[11][13]
Methanol ≤ 0.1%Can sometimes dissolve compounds that are difficult in DMSO/Ethanol.Generally more toxic to cells than DMSO or ethanol.[13]
DMF ≤ 0.1%Strong solvent, can be an alternative to DMSO.Higher toxicity potential than DMSO; handle with care.[16]

Always run a vehicle control to account for solvent effects.

Table 2: Overview of Advanced Solubilization Strategies
StrategyMechanism of ActionBest ForConsiderations
Cyclodextrins Encapsulates the hydrophobic compound in a hydrophilic shell.[20][21]Biochemical and cell-based assays where precipitation is a major issue.Can potentially extract cholesterol from cell membranes; must test for bioactivity.
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.[20][24]Primarily biochemical assays.Often used at concentrations that are toxic to cells (e.g., >1% ethanol/PEG-400).
pH Adjustment Ionizes the compound, increasing its interaction with water.[15][20]Compounds with acidic or basic pKa values.The required pH may not be compatible with your biological system.
Amorphous Solid Dispersions Disperses the drug in a polymer matrix, preventing crystallization.[26][27]Advanced formulation development for in vivo studies, but principles can apply in vitro.Requires specialized preparation techniques (e.g., spray drying).[27]

Decision-Making Workflow for Solubility Troubleshooting

This diagram provides a logical path to follow when encountering solubility problems with a new pyrimidinone derivative.

G Start Start: New Pyrimidinone Derivative Stock Prepare 10-20 mM Stock in DMSO Start->Stock CheckStock Is stock solution clear? Stock->CheckStock TroubleshootStock Troubleshoot Stock: - Lower concentration - Gentle heat/sonication - Try alternative solvent (DMF) CheckStock->TroubleshootStock No Dilute Dilute into Assay Medium using optimized technique (vortexing, drop-wise) CheckStock->Dilute Yes TroubleshootStock->Stock Re-attempt CheckDilute Is final solution clear immediately after dilution? Dilute->CheckDilute TroubleshootDilute Troubleshoot Dilution: - Re-optimize technique - Use intermediate dilution - Lower final concentration CheckDilute->TroubleshootDilute No Incubate Incubate for experiment duration CheckDilute->Incubate Yes TroubleshootDilute->Dilute Re-attempt CheckFinal Does solution remain clear throughout experiment? Incubate->CheckFinal Success Proceed with Assay (Include Vehicle Control) CheckFinal->Success Yes TroubleshootFinal Advanced Strategy Needed: - Add Serum (if possible) - Test Excipients (e.g., Cyclodextrin) - Lower final concentration CheckFinal->TroubleshootFinal No TroubleshootFinal->Dilute Re-attempt with new formulation

Caption: A decision tree for systematically addressing solubility challenges.

By following this structured guide, you can confidently navigate the solubility challenges posed by pyrimidinone derivatives, ensuring the integrity and reliability of your in vitro assay data.

References

  • Kloverpris, M., Fomsgaard, A., & Iversen, A. (2011). Considerations regarding use of solvents in in vitro cell based assays. Biologicals. Available at: [Link]

  • Cox, J. A., et al. (2017). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ghananeem, A. M. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). In vitro methods to assess drug precipitation. ResearchGate. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Delgado, D. R., et al. (2022). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules. Available at: [Link]

  • Ladds, M. J., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • de Abreu, V. H. P., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Life. Available at: [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]

  • Bekhit, A. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Hsu, H. Y., et al. (2024). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. MDPI. Available at: [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Available at: [Link]

  • OriCell. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Available at: [Link]

  • Aliyu, A. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • Dai, W. G. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Lettieri, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available at: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • ACS Publications. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H). Available at: [Link]

  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Andersen, C., et al. (2023). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • Vo, C. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Joule, J. A., & Mills, K. (n.d.). 10. Pyrimidines. Heterocyclic Chemistry. Available at: [Link]

  • Journal of Applied Microbiology. (2024). Effect of (in)organic additives on microbially induced calcium carbonate precipitation. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • BE-Pharmacare. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Novel Isoxazolo[5,4-d]pyrimidine Analogs

Welcome to the technical support center for the purification of novel isoxazolo[5,4-d]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of novel isoxazolo[5,4-d]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of heterocyclic compounds. The isoxazolo[5,4-d]pyrimidine scaffold, a purine bioisostere, is a cornerstone in medicinal chemistry, with derivatives showing promise as inhibitors of key biological targets like VEGFR-2 kinase.[1][2] However, the unique physicochemical properties of these molecules often present significant purification hurdles.

This document provides in-depth, experience-driven advice in a question-and-answer format, supplemented with detailed troubleshooting guides, step-by-step protocols, and workflow diagrams to empower you to achieve your target purity with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isoxazolo[5,4-d]pyrimidine analog is highly polar and shows poor retention on my C18 reversed-phase column. How can I improve its retention and achieve separation?

A1: This is a frequent challenge, as the nitrogen atoms in the pyrimidine ring and the oxygen in the isoxazole ring contribute to the high polarity of the scaffold. When standard C18 columns fail to provide adequate retention, several strategies can be employed.

Causality and Strategy:

  • Problem: Highly polar analytes have a strong affinity for the highly aqueous mobile phases used in reversed-phase chromatography (RP-HPLC), leading to rapid elution near the solvent front.

  • Solution: The goal is to increase the interaction between your compound and the stationary phase or use a chromatographic mode better suited for polar molecules.

Recommended Solutions:

  • Use Polar-Embedded or Polar-Endcapped Columns: These columns possess stationary phases with embedded polar groups (like amides or carbamates) or have their residual silanols capped with polar functionalities.[3] This creates a water-enriched layer on the stationary phase surface, which enhances the retention of polar analytes.[3]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3][4][5] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] In this mode, water acts as the strong eluting solvent.[3]

  • Adjust Mobile Phase pH: For analogs with acidic or basic functional groups, altering the pH of the mobile phase can suppress ionization, making the compound less polar and increasing its retention on a C18 column.[3]

  • Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases) to the mobile phase can form a neutral complex with your analyte, significantly increasing its retention on a reversed-phase column.

Q2: I'm observing significant peak tailing and streaking for my basic isoxazolo[5,4-d]pyrimidine analog during normal-phase chromatography on silica gel. What's causing this and how can I fix it?

A2: Peak tailing and streaking of basic compounds on silica gel are classic problems stemming from strong interactions with the stationary phase.

Causality and Strategy:

  • Problem: The surface of standard silica gel is populated with acidic silanol groups (Si-OH). Basic nitrogen atoms in your pyrimidine ring can interact strongly and sometimes irreversibly with these acidic sites, leading to poor peak shape and even sample loss.[4]

  • Solution: The interaction with acidic silanols must be minimized or a different, less acidic stationary phase should be used.

Recommended Solutions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia into your eluent will neutralize the acidic silanol sites, leading to improved peak symmetry.[4]

  • Switch to an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4]

    • Reversed-Phase Chromatography: This technique is generally less susceptible to issues with basic compounds and is often the preferred method.[4]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolving it in a stronger solvent, adsorbing it onto a small amount of silica or Celite, and then evaporating the solvent to create a dry powder for column loading can improve results.[3][6]

Q3: My compound appears to be degrading on the column. I'm seeing new, unexpected peaks in my collected fractions. What could be happening?

A3: The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions.[7][8]

Causality and Strategy:

  • Problem: The N-O bond in the isoxazole ring can be labile. Both strongly acidic and strongly basic conditions can promote ring-opening hydrolysis.[8][9] The acidic surface of silica gel or the use of mobile phase modifiers like trifluoroacetic acid (TFA) can catalyze this degradation.[10] Studies on the drug Leflunomide, which contains an isoxazole ring, show that it decomposes at basic pH, with the rate increasing with temperature.[11]

  • Solution: The purification conditions must be adjusted to maintain a pH range where the compound is stable.

Recommended Solutions:

  • Perform a Stability Test: Before committing to a large-scale purification, spot your compound on a TLC plate (or inject into an LC-MS) and let it sit in the proposed mobile phase for an hour. Re-analyze to check for the appearance of new spots or peaks, which would indicate degradation.[4]

  • Avoid Harsh pH: If using reversed-phase HPLC, opt for a milder acidic modifier like formic acid (0.1%) instead of TFA. If possible, use a buffered mobile phase to maintain a neutral pH.[9]

  • Use a Neutral Stationary Phase: If you must use normal-phase chromatography, switch from acidic silica gel to neutral alumina.[4]

  • Work at Lower Temperatures: If degradation is suspected, performing the chromatography at a reduced temperature can slow the rate of hydrolysis.[9]

Q4: My crude product is a complex mixture with several closely related impurities that co-elute. How can I improve the separation?

A4: Resolving closely related impurities requires a high-resolution technique or a change in separation selectivity.

Causality and Strategy:

  • Problem: Impurities with similar polarity and structure to the target compound will have very similar retention times in a given chromatographic system. Common impurities can arise from starting materials or side-products formed during synthesis, such as regioisomers.[1]

  • Solution: The separation strategy needs to be changed to exploit different physicochemical properties of the molecules (i.e., change the selectivity) or use a system with higher resolving power.

Recommended Solutions:

  • Optimize the Chromatographic System:

    • Change Solvent System: If using hexane/ethyl acetate, try a system with different selectivity, like dichloromethane/methanol.[4]

    • Switch Stationary Phase: In reversed-phase, moving from a C18 to a phenyl-hexyl or cyano column can alter the separation mechanism by introducing pi-pi interactions, which can resolve closely eluting compounds.

  • Employ Orthogonal Purification Methods: This is a powerful strategy where two purification techniques that rely on different separation mechanisms are used sequentially.[12][13] For example:

    • Step 1 (Normal-Phase Flash Chromatography): Perform an initial clean-up on a silica gel column to remove non-polar impurities.[12]

    • Step 2 (Reversed-Phase Prep-HPLC): Take the partially purified material and subject it to reversed-phase HPLC for the final, high-resolution separation.[12]

  • Recrystallization: If your compound is a solid, recrystallization can be an exceptionally effective method for removing small amounts of impurities.[14][15][16] The principle relies on the difference in solubility between your compound and the impurities in a chosen solvent.[16][17]

Troubleshooting Guide: Quick Reference

Observation Potential Cause Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system. 2. Column overloading.1. Optimize mobile phase using TLC. Try solvents with different selectivity (e.g., DCM/MeOH instead of Hex/EtOAc).[4] 2. Reduce sample load to 1-2% of the stationary phase mass.[4]
Compound Streaks on Silica Gel Strong interaction of basic nitrogens with acidic silanol groups.1. Add 0.1-1% triethylamine or ammonia to the mobile phase.[4] 2. Switch to a neutral alumina or reversed-phase column.[4]
Compound Won't Elute from Column 1. Compound is too polar for the solvent system. 2. Irreversible adsorption or decomposition on silica.1. Drastically increase mobile phase polarity; use a gradient elution.[4] 2. Test stability on a TLC plate first. Switch to a less acidic stationary phase or reversed-phase.[4]
Compound Fails to Crystallize ("Oils Out") 1. Solution is too supersaturated or cooled too quickly. 2. Presence of impurities inhibiting crystal lattice formation.1. Add more hot solvent to dissolve the oil, then cool slowly. Scratch the flask or add a seed crystal.[4] 2. Perform a preliminary purification by chromatography before attempting recrystallization.[4]

Visualized Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for your novel isoxazolo[5,4-d]pyrimidine analog.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS) solubility Assess Solubility (Common Solvents) start->solubility purity Initial Purity > 90%? solubility->purity Soluble flash_chrom Normal-Phase Flash (Silica or Alumina) solubility->flash_chrom Poorly Soluble (Dry Load) hilic Consider HILIC solubility->hilic Very Polar complexity Complex Mixture? purity->complexity No recrystallization Attempt Recrystallization purity->recrystallization Yes stability Stable on Silica? complexity->stability No orthogonal Orthogonal Chromatography (Flash -> RP-HPLC) complexity->orthogonal Yes stability->flash_chrom Yes rp_hplc Reversed-Phase Prep-HPLC stability->rp_hplc No (Degradation) recrystallization->complexity Failure final_product Pure Compound recrystallization->final_product Success flash_chrom->rp_hplc Needs More Purity flash_chrom->final_product Purity OK rp_hplc->final_product orthogonal->final_product hilic->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Method Development for Reversed-Phase HPLC Purification

This protocol provides a systematic approach to developing a purification method for a novel isoxazolo[5,4-d]pyrimidine analog using RP-HPLC.

1. Initial Scouting Run:

  • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a fast, broad gradient from 5% B to 95% B over 10 minutes.

  • Analysis: Determine the approximate acetonitrile concentration at which your compound elutes. This is your starting point for optimization.

2. Gradient Optimization:

  • Based on the scouting run, design a shallower gradient centered around the elution point. For example, if the compound eluted at 60% B, try a gradient of 40-70% B over 20-30 minutes.

  • Goal: To achieve baseline separation between your product and the nearest impurities.

3. Troubleshooting Poor Peak Shape:

  • If peak tailing is observed, it may still be due to silanol interactions. Ensure your mobile phase is sufficiently acidic (formic acid is usually enough).

  • If the peak is fronting, this could be a sign of column overloading. Inject a smaller amount to confirm.

4. Scale-Up to Preparative Chromatography:

  • Once an optimal analytical method is established, it can be scaled to a larger preparative column.

  • Key Principle: Keep the linear velocity of the mobile phase constant. To do this, the flow rate must be increased in proportion to the square of the column's radius.

  • Sample Loading: Dissolve the crude sample in a minimum amount of a strong solvent (like DMSO or DMF) and inject. The sample load should typically not exceed 1-5% of the stationary phase mass.[4]

Protocol 2: Small-Scale Recrystallization Screening

This protocol helps identify a suitable solvent system for purification by recrystallization.[15][17]

1. Solvent Selection:

  • Place a small amount (10-20 mg) of your crude material into several different test tubes.

  • Add a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, water).

  • A good single solvent for recrystallization will dissolve the compound when hot but not when cold.[4]

2. Procedure for a Single Solvent System:

  • In an Erlenmeyer flask, add the crude compound.

  • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[4]

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature. If no crystals form, place it in an ice bath.

  • If crystallization still does not occur, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[4]

3. Procedure for a Two-Solvent (Anti-solvent) System:

  • This is useful when no single solvent is ideal.[16][18] You need a "good" solvent that readily dissolves your compound and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[14]

  • Dissolve the compound in a minimum amount of the hot "good" solvent.

  • Add the "poor" solvent dropwise while the solution is hot until it just becomes cloudy (the saturation point).

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

4. Collection and Drying:

  • Collect the formed crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under a vacuum to remove residual solvent.

References

  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.). Syrris. Retrieved February 27, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... (2003). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Orthogonal flash chromatography reduces organic solvent use while maximizing workflow. (2026, February 24). Biotage. Retrieved February 27, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 27, 2026, from [Link]

  • synthetic reactions using isoxazole compounds. (n.d.). Retrieved February 27, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs. Retrieved February 27, 2026, from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). LabXchange. Retrieved February 27, 2026, from [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. (1990, August 1). PubMed. Retrieved February 27, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - Semantic Scholar. (2024, January 4). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12). Chromatography Online. Retrieved February 27, 2026, from [Link]

  • Bio-orthogonal chemistry enables solid phase synthesis and HPLC & gel-free purification of long RNA oligonucleotides. (n.d.). Retrieved February 27, 2026, from [Link]

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC. (n.d.). NCBI. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (n.d.). Waters Blog. Retrieved February 27, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc. Retrieved February 27, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists | ACS Omega. (2024, January 4). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines - ResearchGate. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC. (n.d.). NCBI. Retrieved February 27, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC. (2024, January 4). NCBI. Retrieved February 27, 2026, from [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. (2002, September 7). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (2025, February 3). MDPI. Retrieved February 27, 2026, from [Link]

  • Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - Frontiers. (2023, October 29). Frontiers. Retrieved February 27, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - MDPI. (2021, March 15). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine. (n.d.). Retrieved February 27, 2026, from [Link]

  • Method for determining nitrogenous heterocycle compounds in wine - PubMed. (2002, October 9). PubMed. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

How to increase purity of synthesized isoxazolo[5,4-d]pyrimidin-4(5H)-ones

Welcome to the technical support center for the synthesis and purification of isoxazolo[5,4-d]pyrimidin-4(5H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of isoxazolo[5,4-d]pyrimidin-4(5H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and detailed protocols to enhance the purity and yield of your target compounds.

Introduction to the Chemistry

The isoxazolo[5,4-d]pyrimidin-4(5H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a range of biologically active molecules, including inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and selective Toll-Like Receptor 7 (TLR7) agonists.[1][2][3][4] The synthesis typically involves a multi-step sequence, culminating in the cyclization of a 5-aminoisoxazole-4-carboxamide intermediate.[1][5] Achieving high purity is critical for accurate biological evaluation and further drug development. This guide will address common pitfalls in the synthetic and purification stages.

Frequently Asked Questions (FAQs)

Q1: My final isoxazolo[5,4-d]pyrimidin-4(5H)-one product has a low yield. What are the likely causes?

Low yields can stem from several factors throughout the multi-step synthesis. A systematic evaluation of each step is crucial.

  • Starting Material Quality: Ensure the purity of your initial aldehydes or carboxylic acids. The presence of impurities can propagate through the synthesis.

  • Incomplete Oxime Formation: The reaction of the aldehyde with hydroxylamine hydrochloride is a critical first step. Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC).

  • Instability of Intermediates: N-hydroxyimidoyl chlorides, formed by the reaction of oximes with N-chlorosuccinimide (NCS), can be unstable. It is often best to use them immediately in the subsequent step.[1] Similarly, nitrile oxides, if generated as intermediates in alternative pathways, are prone to dimerization.[6]

  • Inefficient Cyclization: The cyclization of 5-aminoisoxazole-4-carboxamide with reagents like triethyl orthoformate and acetic anhydride requires reflux conditions.[1][7] Incomplete reaction can be a major source of low yield. Ensure adequate reaction time and temperature.

  • Suboptimal Base/Solvent System: In the formation of the 5-aminoisoxazole-4-carboxamide, the choice of base (e.g., NaOEt or NaH) and solvent (e.g., EtOH or DMF) can significantly impact the yield.[5] An inappropriate choice may lead to side reactions or poor solubility of reactants.

Q2: I am observing a significant amount of an impurity with a mass corresponding to my 5-aminoisoxazole-4-carboxamide starting material. How can I improve the final cyclization step?

This is a common issue indicating incomplete cyclization. Consider the following optimizations:

  • Increase Reaction Time and/or Temperature: The cyclization to form the pyrimidinone ring often requires prolonged heating.[1] Extend the reflux time and monitor the reaction progress by TLC until the starting material is consumed.

  • Ensure Anhydrous Conditions: Acetic anhydride is water-sensitive. Any moisture in the reaction will quench the reagent and impede the cyclization. Use freshly opened bottles or distill the acetic anhydride and triethyl orthoformate if necessary.

  • Reagent Stoichiometry: While a 1:1 stoichiometry of the carboxamide and triethyl orthoformate is reported, a slight excess of the orthoformate and acetic anhydride might drive the reaction to completion.[1]

Q3: My purified product shows the presence of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a known challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[6] For the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones, which typically proceeds through a defined pathway, regioisomeric impurities might arise from the initial isoxazole ring formation. To control this, consider:

  • Reaction Conditions for Isoxazole Formation: The cyclization to form the 5-aminoisoxazole-4-carboxamide is a critical step for defining the core structure. The choice of base and solvent can influence the regioselectivity of the cycloaddition.

  • Purification of Intermediates: It is highly recommended to purify the 5-aminoisoxazole-4-carboxamide intermediate before the final cyclization. This will ensure that only the desired regioisomer is carried forward.

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a structured approach to troubleshooting common purity issues encountered after the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones.

Problem 1: Persistent Impurities After Initial Precipitation/Filtration

Many procedures suggest that the product precipitates from the reaction mixture upon cooling and can be collected by filtration.[1] However, this may not be sufficient for removing all impurities, especially those with similar solubility profiles.

Troubleshooting Workflow:

A troubleshooting workflow for handling persistent impurities.

Problem 2: Difficulty in Removing Closely-Related Byproducts

Side reactions can lead to byproducts that are structurally very similar to the desired product, making separation challenging.

Potential Solutions & Methodologies:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical.

    • Protocol for Solvent Screening:

      • Place a small amount of the impure solid in several test tubes.

      • To each tube, add a different solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water) dropwise while heating and agitating until the solid dissolves.

      • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

      • Observe which solvent system yields well-formed crystals and leaves visible impurities in the supernatant.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice.[2][8]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase Selection: A systematic approach to selecting the eluent is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will show good separation of the product and impurity spots on a TLC plate.

    Table 1: Example Eluent Systems for Column Chromatography

Eluent System (v/v)Typical Application
Ethyl Acetate / n-Hexane (e.g., 1:3)For relatively non-polar derivatives.[2][8]
Dichloromethane / MethanolFor more polar compounds. Start with a low percentage of methanol and increase as needed.

Advanced Purification Protocols

Protocol 1: Optimized Recrystallization
  • Dissolution: Dissolve the crude isoxazolo[5,4-d]pyrimidin-4(5H)-one in a minimum amount of a suitable hot solvent (as determined by screening).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow:

G cluster_synthesis Synthesis cluster_purification Purification A Crude Product B Recrystallization A->B If Crystalline C Column Chromatography A->C If Non-Crystalline or Recrystallization Fails D Purity Analysis (TLC, LC-MS, NMR) B->D C->D D->C Purity < 95% E Pure Product D->E Purity > 95%

A general workflow for the purification of isoxazolo[5,4-d]pyrimidin-4(5H)-ones.

By following this guide, researchers can systematically troubleshoot and optimize the synthesis and purification of isoxazolo[5,4-d]pyrimidin-4(5H)-ones, leading to higher purity and more reliable biological data.

References

  • Dolsak, A., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 14(3), 265. [Link]

  • Abdelhamid, A. O., et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129-137. [Link]

  • Szafranski, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3500. [Link]

  • Stare, A., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega, 9(2), 2657–2674. [Link]

  • El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry - Section B, 45B, 1957-1962. [Link]

  • Stare, A., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. PMC. [Link]

  • Dolsak, A., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. [Link]

  • Wang, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 869-874. [Link]

  • Szafranski, K., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6591. [Link]

  • Poreba, K., et al. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 71(4), 727-734. [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Pharmacological Screening of Derivatives of Isoxazolo[4,5-d]pyrimidine. [Link]

  • Szafranski, K., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. [Link]

  • Dolsak, A., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin- 4(5H)-one Scaffold. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazolo[4,5‐D]Pyrimidinones, and their Isomerization into Oxazolo[4,5‐D]Pyrimidinones on Flash Vacuum Pyrolysis. [Link]

  • Dolsak, A., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4- d]pyrimidin-4(5 H)-one Scaffold. Pharmaceuticals (Basel), 14(3), 265. [Link]

  • Poreba, K., et al. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]

  • Dolsak, A., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. PMC. [Link]

  • Semantic Scholar. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. [Link]

Sources

Optimization

Technical Support Center: Overcoming Nitrile Oxide Dimerization in Isoxazole Synthesis

Welcome to the Application Scientist Support Portal. This guide provides actionable troubleshooting, kinetic rationale, and validated protocols for researchers struggling with the dimerization of nitrile oxides into furo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides actionable troubleshooting, kinetic rationale, and validated protocols for researchers struggling with the dimerization of nitrile oxides into furoxans (or dioxadiazines) during 1,3-dipolar cycloadditions.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following logical workflow to identify the most appropriate intervention for your specific substrate.

TroubleshootingWorkflow A Nitrile Oxide Generation B Is the Dipolarophile Highly Reactive? A->B C Is the Nitrile Oxide Sterically Hindered? B->C No D Standard In Situ Base Addition B->D Yes C->D Yes (e.g., Mesityl) E Syringe Pump (Slow Addition Protocol) C->E No F Catalytic Acceleration (Ru/Cu or Organocatalysts) E->F If low yield persists

Troubleshooting workflow for minimizing nitrile oxide dimerization.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my reaction yield a furoxan dimer instead of the desired isoxazole? A: Nitrile oxides are highly reactive 1,3-dipoles. If the local concentration of the nitrile oxide in solution is too high, or if the dipolarophile (alkyne/alkene) is unreactive, the nitrile oxide will undergo a self-[3+2] cycloaddition. This "head-to-head" dimerization produces a furoxan (1,2,5-oxadiazole-2-oxide), while "head-to-tail" dimerization yields a 1,4,2,5-dioxadiazine[1].

Q: What is the kinetic causality behind slow-addition techniques? A: The desired cycloaddition is a bimolecular reaction that is first-order with respect to the nitrile oxide (


). However, dimerization is second-order with respect to the nitrile oxide (

). By keeping the steady-state concentration of

extremely low, the

term diminishes drastically compared to the first-order term, kinetically favoring the isoxazole product.

ReactionPathway Precursor Hydroximoyl Chloride (Precursor) NO Nitrile Oxide (Reactive Intermediate) Precursor->NO Base (-HCl) Isoxazole Isoxazole (Desired Product) NO->Isoxazole + Alkyne (1st Order in NO) Furoxan Furoxan (Dimerization Byproduct) NO->Furoxan + Nitrile Oxide (2nd Order in NO)

Kinetic pathways of nitrile oxide intermediate toward cycloaddition versus dimerization.

Q: Can I avoid dimerization by modifying the substrate? A: Yes. Steric shielding of the nitrile oxide functionality (e.g., using 2,4,6-trimethylbenzonitrile oxide or 2,4,6-trimethoxybenzonitrile oxide) physically blocks the required transition state geometry for dimerization. These sterically hindered nitrile oxides are stable enough to be isolated and do not readily dimerize in solution[2].

Validated Troubleshooting Protocols

Protocol A: Syringe-Pump Mediated In Situ Generation

Best for: Standard hydroximoyl chloride or nitroalkane precursors reacting with moderately reactive alkynes[3]. Self-Validating Mechanism: The continuous, slow generation of the dipole ensures it is consumed by the alkyne faster than it can find another dipole molecule. The absence of a secondary mass peak validates the kinetic control.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (

    
    /Ar), dissolve the dipolarophile (1.2–1.5 eq) and the hydroximoyl chloride precursor (1.0 eq) in anhydrous 
    
    
    
    or THF to achieve a 0.1 M concentration.
  • Base Loading: Draw triethylamine (

    
    , 1.1 eq) diluted in 5–10 mL of the reaction solvent into a gas-tight glass syringe.
    
  • Syringe Pump Setup: Connect the syringe to the reaction flask via a PTFE catheter. Program the pump to deliver the base over a period of 1 to 4 hours (depending on alkyne reactivity).

  • Reaction Execution: Maintain the reaction at room temperature with vigorous stirring. The slow addition prevents local concentration spikes.

  • Validation & Quenching: Once addition is complete, stir for an additional 1 hour. Monitor via LC-MS; the absence of a peak with the mass of

    
     (the furoxan) validates the kinetic control. Quench with saturated aqueous 
    
    
    
    and extract with EtOAc.
Protocol B: Catalytic Acceleration (Organocatalysis or Metal Catalysis)

Best for: Highly unreactive or sterically hindered dipolarophiles where slow addition still results in dimerization[2]. Self-Validating Mechanism: Transition metal catalysts (such as Ru/Cu complexes) or chiral Brønsted acids lower the activation energy of the cross-cycloaddition specifically, making


 vastly larger than 

. The catalyst's selective binding to the alkyne and dipole strictly precludes the geometry required for furoxan formation.

Step-by-Step Methodology:

  • Catalyst Activation: To a Schlenk tube, add the alkyne (1.0 eq) and a transition metal catalyst (e.g., 5 mol%

    
    ) in 1,4-dioxane.
    
  • Precursor Addition: Add the hydroximoyl chloride (1.2 eq) to the mixture.

  • Controlled Initiation: Add a mild base (e.g.,

    
    ) in portions or via slow addition at 60 °C.
    
  • Validation: Analyze the crude mixture via NMR. The complete absence of symmetric dimer signals confirms that the metallacycle intermediate successfully bypassed the uncatalyzed dimerization pathway.

Quantitative Data Comparison

To illustrate the impact of these interventions, the following table summarizes the expected product distribution based on the generation method and addition rate[3].

Generation MethodAddition TimeDipolarophile EquivalentsIsoxazole Yield (%)Furoxan Dimer Yield (%)
Batch Base Addition< 1 min1.0 eq~ 40 - 45%~ 50 - 55%
Syringe Pump (Slow)1 hour1.2 eq84%12%
Syringe Pump (Optimized)4 hours1.5 eq94%< 2%
Metal-Catalyzed1 hour1.0 eq> 95%Not Detected

References

  • Title: Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • Source: scispace.
  • Source: nsf.

Sources

Troubleshooting

Optimizing assay development for robust and reliable results.

Technical Support Guide for Robust & Reliable Results Welcome. You are likely here because your assay works on the bench but fails in validation, or perhaps your signal-to-noise ratio collapses when moving from buffer to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide for Robust & Reliable Results

Welcome. You are likely here because your assay works on the bench but fails in validation, or perhaps your signal-to-noise ratio collapses when moving from buffer to plasma. As a Senior Application Scientist, I often see researchers treat assay development as a linear checklist. It is not. It is a cyclical system of stress-testing.

This guide is not a basic "how-to." It is a technical framework designed to transition your assay from functional to robust . We focus on the four most common failure modes: Reagent Drift, Signal Saturation, Reproducibility, and Matrix Interference.

Visualizing the Robustness Workflow

Before troubleshooting, understand where you stand in the lifecycle. Most failures occur because optimization (Step 2) is skipped in favor of rushing to Validation (Step 3).

AssayLifecycle Reagents 1. Reagent Qualification (Purity, Stability, Bridging) Optimization 2. Optimization (DoE, Z-Factor, MRD) Reagents->Optimization Feasible Optimization->Reagents Fail Validation 3. Validation (Accuracy, Precision, Robustness) Optimization->Validation Locked Protocol Validation->Optimization Fail Monitoring 4. Lifecycle Monitoring (QC Trends, Lot Changes) Validation->Monitoring SOP Release Monitoring->Reagents New Lot/Drift

Figure 1: The Assay Development Lifecycle. Note the feedback loops; validation failures require returning to optimization, not just re-running the plate.

Module 1: Reagent Integrity & Lot-to-Lot Consistency

The Issue: Your assay passed validation, but six months later, the positive control reads 40% lower. The Cause: Critical Reagent Drift. Antibodies, enzymes, and cell lines are biologically unstable. Changing a lot number without a Bridging Study is the #1 cause of long-term assay failure [1].

Q: How do I validate a new antibody lot without re-validating the whole assay?

A: You must perform a Bridging Study . You cannot simply swap lots. You must statistically demonstrate that Lot A (Current) and Lot B (New) yield equivalent potency.

Protocol: Critical Reagent Bridging

  • Design: Run Lot A and Lot B side-by-side on the same plate.

  • Samples: Include the Reference Standard (full curve), Low QC, Mid QC, and High QC.

  • Criteria:

    • Calculate the Relative Potency (RP) of Lot B vs. Lot A.

    • Acceptance: The 95% Confidence Interval of the RP must fall within 80–125% (or your specific acceptance window) [1].

Module 2: Signal, Sensitivity & The Hook Effect

The Issue: High-concentration samples are reading as "Low" or "Negative." The Cause: The High-Dose Hook Effect (Prozone Effect).[1] In sandwich immunoassays, massive excess of analyte saturates both capture and detection antibodies independently, preventing the formation of the "sandwich" complex [2].[2]

Q: How do I distinguish a true low signal from a Hook Effect?

A: Perform a Linearity of Dilution test. If you dilute a sample 1:10 and the signal increases (or stays the same) rather than decreasing, you have a Hook Effect.

Visualization: The Hook Effect Mechanism

HookEffect cluster_0 Normal Range cluster_1 Hook Effect (Antigen Excess) N1 Analyte binds Capture Ab N2 Detection Ab binds Analyte N1->N2 N3 Sandwich Formed (High Signal) N2->N3 H1 Excess Analyte Saturates Capture Ab H3 No Sandwich Formation (False Low Signal) H1->H3 H2 Excess Analyte Saturates Detection Ab (in solution) H2->H3

Figure 2: Mechanism of the Hook Effect. In antigen excess, independent saturation prevents the necessary bridging complex.

Q: My Z-Factor is low (< 0.5). What should I optimize first?

A: The Z-factor measures the separation between your positive and negative controls relative to their noise.

  • Z' > 0.5: Excellent assay.

  • 0 < Z' < 0.5: Marginal assay (requires replicates).

  • Z' < 0: The assay is unusable [3].

Troubleshooting Matrix: Low Z-Factor

SymptomProbable CauseCorrective Action
High Background Non-specific bindingIncrease detergent (Tween-20 0.05%

0.1%) or switch blocking buffer (BSA

Casein).
Low Signal Poor antibody affinityTitrate antibodies; check detector gain settings.
High Variation (SD) Pipetting/Washing errorCalibrate pipettes; check plate washer needle alignment; use reverse pipetting for viscous liquids.
Module 3: Precision & Reproducibility (CV%)

The Issue: Replicates vary wildly. Intra-assay CV is >15%. The Cause: Often physical, not biological. "Edge Effects" (evaporation in outer wells) and temperature gradients are silent killers of precision [4].

Q: What are the acceptance criteria for CV?

A: According to FDA Bioanalytical Method Validation guidelines [1]:

  • Intra-assay (Within run):

    
     15% (20% for LLOQ).
    
  • Inter-assay (Between runs):

    
     15% (20% for LLOQ).
    
  • Note: For cell-based assays,

    
     20-25% is often accepted due to biological variability.
    
Protocol: Diagnosing Edge Effects
  • Uniformity Plate: Pipette the same concentration of a stable control (e.g., Mid-QC) into every well of the plate.

  • Heat Map: Analyze the OD/RLU values.

  • Diagnosis: If the outer perimeter (Rows A/H, Cols 1/12) shows >10% deviation from the center mean, you have an edge effect.

  • Solution: Use breathable sealing tape during incubation or fill edge wells with media/buffer only (do not use them for data).

Module 4: Matrix Interference & The MRD

The Issue: Spike recovery is perfect in buffer but fails (50-150%) in serum or plasma. The Cause: Matrix Interference.[3] Proteins (Albumin, Globulins), lipids, or Heterophilic Antibodies (HAMA) in the sample mask the analyte or cross-link reagents [5].

Q: How do I determine the Minimum Required Dilution (MRD)?

A: The MRD is the dilution factor at which the biological matrix behaves indistinguishably from your assay buffer.

Protocol: MRD Determination

  • Spike: Spike a known high concentration of analyte into 5-10 individual lots of the biological matrix (e.g., Normal Human Serum).

  • Dilute: Perform a serial dilution (Neat, 1:2, 1:4, 1:8, 1:16, etc.) of these spiked samples using Assay Buffer.

  • Calculate: Correct for the dilution factor and compare the recovered concentration to the nominal spike.

  • Select: The MRD is the lowest dilution where recovery is consistently 80–120% across all individual lots.

Troubleshooting Decision Tree

When you encounter High Background , follow this logic path to isolate the variable.

Troubleshooting Start High Background Signal Step1 Run 'No Antigen' Control Start->Step1 Decision1 Signal High? Step1->Decision1 Blocker Issue: Non-Specific Binding Action: Optimize Blocker/Wash Decision1->Blocker Yes Substrate Check Substrate Alone Decision1->Substrate No Detection Issue: Detection Reagent Action: Titrate 2° Antibody Decision2 Signal High? Substrate->Decision2 Contam Issue: Contaminated Substrate Action: Replace Reagents Decision2->Contam Yes Capture Issue: Cross-Reactivity Action: Change Capture Ab Decision2->Capture No

Figure 3: Logical isolation of high background noise. Always isolate the substrate from the antibody stack first.

References
  • U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. [Link][4][5][6]

  • Hoofnagle, A. N., & Wener, M. H. (2009).[7] The fundamental flaws of immunoassays and potential solutions using tandem mass spectrometry. Journal of Immunological Methods, 347(1-2), 3-11.[7] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Plate Uniformity and Signal Variability Assessment. [Link]

  • Intertek. (2020). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. [Link]

Sources

Optimization

Mitigating false positives in high-throughput screening of pyrimidine libraries.

Welcome to the Technical Support Center. Pyrimidine-based libraries are foundational in drug discovery due to their privileged scaffold status, frequently serving as the core pharmacophore for kinase inhibitors and other...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidine-based libraries are foundational in drug discovery due to their privileged scaffold status, frequently serving as the core pharmacophore for kinase inhibitors and other targeted therapeutics. However, their specific physicochemical properties—such as structural planarity, hydrophobicity, and potential for extended aromatic conjugation—make them highly susceptible to generating false positives in High-Throughput Screening (HTS).

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights into why these artifacts occur and to equip you with self-validating protocols to systematically triage them.

HTS Triage Workflow

HTS_Triage Start Primary HTS Hit (Pyrimidine Scaffold) CheckFluo 1. Optical Interference Check (Autofluorescence/Quenching) Start->CheckFluo RedShift Red-Shifted Assay or TR-FRET CheckFluo->RedShift Orthogonal Readout FalsePos1 Discard: Optical Artifact RedShift->FalsePos1 Activity Lost CheckAgg 2. Aggregation Check (Colloidal Formation) RedShift->CheckAgg Activity Retained Detergent Detergent-Supplemented Assay (0.01% Triton X-100) CheckAgg->Detergent FalsePos2 Discard: Aggregator Detergent->FalsePos2 Activity Lost CheckReactivity 3. Reactivity & PAINS Check (Redox/Covalent) Detergent->CheckReactivity Activity Retained GSH GSH Scavenging Counter-screen CheckReactivity->GSH FalsePos3 Discard: Reactive PAINS GSH->FalsePos3 Activity Lost Validated Validated Lead Compound GSH->Validated Activity Retained

Fig 1: Sequential triage workflow for identifying and eliminating pyrimidine-based HTS artifacts.

Module 1: Optical Interference (Autofluorescence & Quenching)

Q: Why do my pyrimidine hits show erratic dose-response curves in fluorescence intensity (FI) assays?

A: Pyrimidines with extended aromatic conjugation or electron-donating substituents (e.g., 2-aminopyrimidines) often absorb and emit light in the UV-to-blue spectrum (350–490 nm). In gain-of-signal assays, this autofluorescence mimics target activation, yielding false positives. In loss-of-signal assays, they can act as inner-filter quenchers. According to the NIH Assay Guidance Manual, up to 10% of screening libraries can exhibit fluorescence interference, particularly at lower wavelengths[1].

Impact of Assay Wavelength on Pyrimidine Interference
Assay Readout WindowTypical FluorophoreInterference Rate in Pyrimidine LibrariesRecommended Action
Blue (Ex/Em: ~350/450 nm)Coumarin, HoechstHigh (5 - 10%)Avoid for primary screening.
Green (Ex/Em: ~490/520 nm)FITC, GFPModerate (2 - 5%)Use counter-screens.
Far-Red (Ex/Em: ~650/670 nm)Cy5, Alexa 647Low (< 0.5%)Preferred for primary HTS.
Time-Resolved (TR-FRET)Europium/TerbiumVery Low (< 0.1%)Gold standard for validation.
Protocol: Red-Shifting & Orthogonal Validation

Causality & Rationale: Shifting the detection window or utilizing time-gated fluorescence eliminates prompt autofluorescence, ensuring the signal is strictly target-dependent.

  • Primary Screen Flagging: Identify hits with anomalous Hill coefficients (>2.0) or baseline drift in the raw fluorescence channels.

  • Orthogonal Readout: Re-test the flagged pyrimidine compounds using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The long emission half-life of lanthanides (e.g., Europium, ~1 ms) allows a time delay (50-100 µs) before measurement. This delay allows the short-lived prompt autofluorescence of the pyrimidine to decay completely.

  • Self-Validation: A true positive will maintain its IC50/EC50 in the TR-FRET assay. A false positive will lose activity entirely.

Module 2: Colloidal Aggregation

Q: My pyrimidine hit is highly potent but shows a flat structure-activity relationship (SAR) and inhibits multiple unrelated targets. What is happening?

A: Your compound is likely forming colloidal aggregates. Due to their planar, hydrophobic nature, many pyrimidines can undergo phase separation at micromolar concentrations, forming particles 30–1000 nm in diameter. These colloids non-specifically sequester and unfold proteins on their surface, acting as promiscuous inhibitors. This phenomenon, heavily researched by the Shoichet Laboratory, is a leading cause of false positives in biochemical HTS[2].

Protocol: Detergent-Supplemented Counter-Screen

Causality & Rationale: Non-ionic detergents disrupt the critical aggregation concentration (CAC) of colloidal particles, dissolving the colloids and rescuing the sequestered enzyme.

  • Baseline Assay: Run the standard dose-response assay in a detergent-free buffer.

  • Detergent Assay: Run the identical assay supplemented with 0.01% (v/v) Triton X-100 or 0.1% CHAPS.

  • Dynamic Light Scattering (DLS) [Optional]: For high-priority hits, measure the compound solution by DLS to physically detect the presence of particles >30 nm.

  • Self-Validation: If the compound's IC50 shifts by >10-fold (loses potency) in the presence of detergent, it is a colloidal aggregator and should be discarded.

Module 3: Promiscuous Reactivity & PAINS

Q: We identified a highly potent 2-sulfonylpyrimidine. However, it seems to irreversibly inhibit our target and several counter-targets. Is this a PAINS compound?

A: Yes, likely. Pan-Assay Interference Compounds (PAINS) are chemical entities that react non-specifically with assay reagents or proteins, often yielding false positives[3]. While the pyrimidine core itself is generally stable, specific substitutions can turn it into a reactive electrophile. For example, 2-sulfonyl or 2-sulfonamide pyrimidines can undergo nucleophilic aromatic substitution (SNAr). In these cases, the sulfonyl group acts as a leaving group, allowing the pyrimidine to covalently attach to random cysteine or lysine residues on proteins[4].

Protocol: Thiol-Reactivity (GSH) Scavenging Assay

Causality & Rationale: A true non-covalent inhibitor will not react with nucleophiles. A reactive false-positive will be quenched by excess thiols, preventing it from attacking the target protein.

  • Pre-incubation: Incubate the pyrimidine hit (10 µM) with a 100-fold molar excess of Glutathione (GSH) or Dithiothreitol (DTT) (1 mM) in assay buffer for 1 hour at room temperature.

  • Enzyme Addition: Add the target enzyme and substrate to initiate the reaction.

  • LC-MS Confirmation: Run the compound + GSH mixture through LC-MS. Look for a mass shift corresponding to the GSH-pyrimidine adduct.

  • Self-Validation: If the compound loses inhibitory activity in the presence of excess GSH, or if an adduct is detected via LC-MS, it is a non-specific reactive electrophile and should be deprioritized.

References

  • Title: Pan-assay interference compounds - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH Source: nih.gov URL: [Link]

  • Title: Colloidal aggregation - Shoichet Lab - University of Toronto Source: utoronto.ca URL: [Link]

  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: acs.org URL: [Link]

Sources

Troubleshooting

Structural optimization of isoxazolo[5,4-d]pyrimidines for biological evaluation.

Technical Support Center for Medicinal Chemistry & Chemical Biology Status: Operational Operator: Senior Application Scientist Topic: Structural Optimization & Troubleshooting for Isoxazolo[5,4-d]pyrimidines Core Archite...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for Medicinal Chemistry & Chemical Biology

Status: Operational Operator: Senior Application Scientist Topic: Structural Optimization & Troubleshooting for Isoxazolo[5,4-d]pyrimidines

Core Architecture & Synthetic Troubleshooting

The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines (adenine/guanine).[1] It is frequently deployed in the design of EGFR inhibitors , PI3K


 inhibitors , and TLR7 agonists . However, the construction of the fused bicyclic system often presents regioselectivity and yield challenges.
Common Synthetic Issues

Q: My cyclization yield for the pyrimidine ring formation is consistently low (<20%). What is going wrong?

A: The cyclization of 5-amino-4-isoxazolecarboxamide precursors is the critical bottleneck.

  • Root Cause: Inefficient dehydration or steric hindrance from the C3-substituent on the isoxazole ring.

  • Solution:

    • Reagent Switch: If using formic acid, switch to Triethyl Orthoformate (TEOF) with a catalytic amount of acetic anhydride. This drives the formation of the ethoxymethyleneamino intermediate more aggressively.

    • Temperature Control: This reaction is thermodynamically demanding. Ensure reflux temperatures are maintained (

      
      100°C) for at least 6–8 hours.
      
    • Water Scavenging: The presence of water hydrolyzes the intermediate imine. Add molecular sieves or use a Dean-Stark trap if using a solvent azeotrope.

Q: I am losing my Boc-protecting group during the chlorination step with POCl


. 

A: This is a classic incompatibility.

  • Mechanism: Phosphoryl chloride (POCl

    
    ) generates HCl in situ, which rapidly cleaves acid-labile groups like Boc (tert-butyloxycarbonyl).
    
  • Workaround:

    • Alternative Leaving Group: Convert the C4-hydroxyl (tautomer of the ketone) to a Mesylate (OMs) or Tosylate (OTs) using methanesulfonyl chloride and triethylamine in DCM. This avoids the highly acidic conditions of POCl

      
      .
      
    • Post-Synthetic Protection: If you must use POCl

      
      , accept the deprotection and re-protect the amine after the nucleophilic substitution, or switch to a Cbz group (benzyl carbamate), which is more stable to acid.
      
Visualizing the Synthetic Workflow

SynthesisWorkflow Precursor 5-amino-4-isoxazole carboxamide Intermediate Ethoxymethyleneamino Intermediate Precursor->Intermediate TEOF/Ac2O Cyclization Cyclization (Reflux) Intermediate->Cyclization -EtOH Core Isoxazolo[5,4-d] pyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3 or MsCl) Core->Chlorination Activation Chlorination->Core Hydrolysis (Failure) Final Final C4-Substituted Product Chlorination->Final SnAr (Amine)

Caption: Optimized synthetic pathway highlighting the critical activation step at C4. Note the hydrolysis risk if moisture is present during chlorination.

Physicochemical Optimization (Solubility)

The planar, aromatic nature of isoxazolo[5,4-d]pyrimidines leads to strong


-

stacking, resulting in poor aqueous solubility. This causes precipitation in biological assays (e.g., kinase buffers), leading to false negatives or "cliff" SAR data.

Q: My compound precipitates in the kinase assay buffer (1% DMSO). How do I fix this structurally?

A: You need to disrupt the crystal lattice energy and introduce ionizable centers.

  • Strategy 1: The "Solubilizing Tail" (C4 Position):

    • Replace hydrophobic anilines at C4 with aliphatic heterocycles.

    • Recommendation: Introduce N-methylpiperazine , morpholine , or piperidine moieties. The

      
       character of these rings disrupts the planar stacking of the core scaffold.
      
  • Strategy 2: Salt Formation:

    • If your scaffold contains a basic nitrogen (e.g., a piperazine tail), convert the free base into a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt. This can improve solubility by 10–100 fold.

Q: Does the isoxazole ring itself affect solubility?

A: Yes. The isoxazole is lipophilic.

  • Modification: If the C3-substituent is a phenyl ring, the LogP will be high (

    
    4).
    
  • Fix: Substitute the C3-phenyl with a pyridine or pyrimidine ring. The introduction of ring nitrogens lowers LogP and increases polarity without significantly altering the steric footprint.

Solubility Data Comparison
Compound VariantC4 SubstituentC3 SubstituentLogP (Calc)Kinetic Solubility (pH 7.4)
Base Scaffold AnilinePhenyl4.2< 1 µM (High Risk)
Variant A MorpholinePhenyl2.815 µM (Moderate)
Variant B N-MethylpiperazinePhenyl2.1> 100 µM (Excellent)
Variant C AnilinePyridine3.15–10 µM (Low)

Biological Evaluation & SAR Logic[2][3][4][5]

When targeting enzymes like EGFR or PI3K , the isoxazolo[5,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor. The key to potency lies in the "Hinge Binder" region.

Q: We have potency (IC


 < 50 nM) but high metabolic clearance. Where is the metabolic soft spot? 

A: The metabolic vulnerability is often on the substituents, not the core.

  • Soft Spot: Benzylic carbons or electron-rich phenyl rings at C3 or C4 are prone to oxidation by CYPs.

  • Solution:

    • Fluorination: Block the para-position of phenyl rings with Fluorine or Trifluoromethyl (-CF

      
      )  groups. This prevents hydroxylation.
      
    • Steric Shielding: Introduce an ortho-methyl group on the phenyl ring to sterically hinder CYP access.

    • Scaffold Modification: A -CF

      
       group directly at the C6 position of the pyrimidine ring has been shown to enhance metabolic stability while maintaining receptor binding affinity (see ACS Omega 2024).
      

Q: How do I improve selectivity for PI3K


 over other isoforms? 

A: Selectivity is driven by the fit into the specificity pocket.

  • Tactic: Extend the substituent at C3.

  • Mechanism: The PI3K

    
     isoform has a flexible region (Trp760–Tyr770) that can accommodate larger groups compared to the 
    
    
    
    isoform.
  • Action: Synthesize derivatives with indole or substituted urea linkers at the C3 position.

SAR Decision Matrix

SAR_Logic Start Biological Evaluation Result LowPotency Low Potency (IC50 > 1 µM) Start->LowPotency LowSolubility Low Solubility (Precipitation) Start->LowSolubility HighClearance High Metabolic Clearance Start->HighClearance Action1 Modify C4-Hinge Binder (Add H-bond donor) LowPotency->Action1 Target Hinge Region Action2 Add sp3 Centers (Piperazine/Morpholine) LowSolubility->Action2 Disrupt Packing Action3 Block Metabolic Sites (Add -F, -CF3, or Cl) HighClearance->Action3 Prevent Oxidation

Caption: Decision tree for structural optimization based on primary biological assay data.

Standardized Protocols

Protocol A: Optimized One-Pot Cyclization

Use this for generating the core scaffold when standard reflux fails.

  • Preparation: In a dry round-bottom flask, dissolve 5-amino-3-methylisoxazole-4-carboxamide (1.0 eq) in Triethyl Orthoformate (TEOF) (10 vol).

  • Activation: Add Acetic Anhydride (2.0 eq) dropwise.

  • Reflux: Heat the mixture to 140°C for 8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material spot (low R

      
      ) should disappear, replaced by a higher R
      
      
      
      fluorescent spot.
  • Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold diethyl ether.

  • Yield Expectation: 60–80%.

Protocol B: Kinase Assay Solubility Check

Run this BEFORE submitting to the screening center to avoid data artifacts.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Dilute 1 µL of stock into 99 µL of Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl

    
    ). Final conc: 100 µM.
    
  • Incubation: Shake at room temperature for 30 minutes.

  • Detection: Measure Absorbance at 600 nm (turbidity).

    • Pass Criteria: OD

      
       < 0.005.
      
    • Fail Criteria: OD

      
       > 0.01 (Visible cloudiness indicates precipitation).
      

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Source: ACS Omega (2024) [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)

    
     inhibitors. 
    Source: Chinese Chemical Letters (via RHHZ, 2015)
    [Link][2]
    
  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Source: Bioorganic & Medicinal Chemistry Letters (2015) [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Source: Molecules (MDPI, 2024) [Link]

Sources

Reference Data & Comparative Studies

Validation

Isoxazolo[5,4-d]pyrimidin-4(5H)-one vs. SGI-1776 Pim-1 inhibitor selectivity.

This guide provides an in-depth technical comparison between the established benchmark SGI-1776 and the emerging Isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold for Pim-1 kinase inhibition. Target: Pim-1 Kinase (Proviral In...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established benchmark SGI-1776 and the emerging Isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold for Pim-1 kinase inhibition.

Target: Pim-1 Kinase (Proviral Integration site for Moloney murine leukemia virus 1)[1]

Executive Summary

SGI-1776 serves as the historical "Reference Standard" for Pim kinase inhibition. It is a potent, pan-Pim inhibitor (Pim-1/2/3) that demonstrated proof-of-concept in preclinical models but failed in clinical development due to cardiotoxicity (hERG inhibition) and a lack of sufficient selectivity (hitting FLT3 and Haspin).

The Isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold represents a "Next-Generation Chemotype." While publicly documented primarily for IDO1 and Factor Xa inhibition, its structural properties make it a compelling bioisostere to the pyrazolo[1,5-a]pyrimidine class of Pim inhibitors. By replacing the imidazo-pyridazine core of SGI-1776 with the isoxazolo-pyrimidine core, researchers aim to maintain ATP-pocket potency while "dialing out" the lipophilicity-driven hERG toxicity and off-target FLT3 activity.

FeatureSGI-1776 (Benchmark) Isoxazolo[5,4-d]pyrimidin-4(5H)-one (Challenger)
Core Scaffold Imidazo[1,2-b]pyridazineIsoxazolo[5,4-d]pyrimidin-4(5H)-one
Pim-1 Potency (IC50) ~7 nM (High Potency)Variable (Sub-micromolar potential via optimization)
Selectivity Profile Pan-Pim (1, 2, 3) + FLT3, Haspin Potential for Pim-1 isoform specificity
Key Liability hERG Inhibition (QT Prolongation) Generally lower hERG liability (Scaffold dependent)
Development Status Discontinued (Clinical Toxicity)Preclinical / Lead Optimization / Scaffold Hopping

Scientific Foundation: The Pim-1 Signaling Axis

Pim-1 is a constitutively active serine/threonine kinase regulated by JAK/STAT signaling.[1] Unlike many kinases, it does not require phosphorylation for activation, making its abundance (regulated by transcription/degradation) the primary driver of activity.[2][3][]

Mechanism of Action

Both inhibitor classes function as Type I ATP-Competitive Inhibitors . They occupy the ATP-binding pocket, forming hydrogen bonds with the "hinge region" (specifically Glu89 and Lys67 in Pim-1), thereby preventing the phosphorylation of downstream anti-apoptotic targets like Bad and c-Myc .

Signaling Pathway Diagram

The following diagram illustrates the critical nodes where Pim-1 inhibition exerts its effect.

Pim1_Signaling GrowthFactor Growth Factors (IL-6, GM-CSF) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK2 Receptor->JAK STAT STAT3 / STAT5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase (Constitutively Active) STAT->Pim1 Transcription Induction Bad Bad (Pro-Apoptotic) Pim1->Bad Phosphorylates cMyc c-Myc (Proliferation) Pim1->cMyc Phosphorylates p21 p21 Cip1 (Cell Cycle Arrest) Pim1->p21 Phosphorylates pBad p-Bad (S112) (Inactivated) Bad->pBad Inhibits Apoptosis Apoptosis Apoptosis pBad->Apoptosis Blocks pcMyc p-c-Myc (S62) (Stabilized) cMyc->pcMyc Stabilizes Proliferation Cell Proliferation pcMyc->Proliferation pp21 p-p21 (T145) (Degraded) p21->pp21 Nuclear Export pp21->Proliferation G1/S Transition

Caption: The Pim-1 signaling cascade. SGI-1776 and Isoxazolo derivatives block the central blue node (Pim-1), restoring Apoptosis (via Bad) and halting Proliferation (via c-Myc/p21).

Detailed Compound Profiling

A. SGI-1776 (The Benchmark)
  • Chemical Class: Imidazo[1,2-b]pyridazine.

  • Binding Mode: The imidazo-pyridazine core mimics the adenine ring of ATP. The trifluoromethoxy-phenyl group occupies the hydrophobic pocket.

  • Selectivity Issues:

    • FLT3 Cross-reactivity: IC50 = 44 nM. While beneficial in FLT3-ITD AML, it confounds "pure" Pim-1 biology studies.

    • hERG Channel: SGI-1776 potently inhibits the hERG potassium channel, leading to QT interval prolongation in patients. This caused the termination of its clinical trials.

  • Use Case: Positive control for in vitro assays where toxicity is not a factor.

B. Isoxazolo[5,4-d]pyrimidin-4(5H)-one (The Challenger)
  • Chemical Class: Fused Pyrimidine (Bioisostere of Pyrazolo[1,5-a]pyrimidine).

  • Design Rationale (Scaffold Hopping):

    • H-Bond Donors/Acceptors: The isoxazolo ring provides different electronic properties than the imidazo ring, potentially altering the interaction with the hinge region (Glu89).

    • Solubility & Metabolism: The pyrimidin-4(5H)-one moiety often confers better aqueous solubility compared to the flat, lipophilic imidazo-pyridazine.

    • Reduced Toxicity: By modifying the "Right-Hand Side" (C-3 or N-5 position) substituents, this scaffold can often avoid the pharmacophore required for hERG binding (which typically involves a basic amine and a lipophilic linker found in SGI-1776).

  • Current Status: This scaffold is currently more famous for IDO1 and Factor Xa inhibition in literature. Its application to Pim-1 is a classic "repurposing" or "chemotype expansion" strategy, leveraging the ATP-mimetic nature of the pyrimidinone core.

Performance Metrics Comparison

MetricSGI-1776Isoxazolo Derivatives (Target Profile)
Pim-1 IC50 7 nM 10 - 500 nM (Structure Dependent)
Pim-2 IC50 363 nM (50-fold selective)Aim for >1000 nM (High Selectivity)
Pim-3 IC50 69 nMOften equipotent to Pim-1
FLT3 Inhibition Potent (44 nM)Weak / Inactive (Desired)
Cellular Potency (MV-4-11) ~100 - 500 nM~1 - 5 µM (Typically less potent initially)
Mechanism of Cell Death Apoptosis (Caspase 3/7)Apoptosis + Autophagy

Experimental Protocols

To objectively compare these compounds, you must run a side-by-side evaluation using the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay measures the conversion of ATP to ADP by Pim-1. It is superior to radiometric assays for high-throughput screening.

  • Reagents:

    • Recombinant Human Pim-1 (active).

    • Substrate: S6 Kinase Substrate Peptide (KRRRLASLR).

    • Ultrapure ATP (Km for Pim-1 is ~4 µM; use 10 µM for standard IC50).

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Procedure:

    • Step 1: Dispense 2 µL of Compound (SGI-1776 or Isoxazolo analog) in 5% DMSO into a 384-well white plate.

    • Step 2: Add 4 µL of Pim-1 Enzyme (0.5 ng/well). Incubate 10 min at RT (allows inhibitor binding).

    • Step 3: Add 4 µL of Substrate/ATP mix.

    • Step 4: Incubate at RT for 60 minutes.

    • Step 5: Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 6: Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

    • Step 7: Read Luminescence.

  • Validation: Z-factor should be > 0.5. SGI-1776 IC50 must fall within 5–15 nM.

Protocol B: Cellular Selectivity Profiling (Ba/F3 System)

The "Gold Standard" for proving kinase dependency in cells.

  • Cell Lines:

    • Parental Ba/F3: Dependent on IL-3 for survival.

    • Ba/F3-Pim1: Transformed to express Pim-1; IL-3 independent.

  • Workflow:

    • Seed both lines at 5,000 cells/well.

    • Treat with serial dilutions of SGI-1776 and Isoxazolo derivative for 72h.

    • Readout: CellTiter-Glo (ATP viability).

  • Analysis:

    • A Selective Pim Inhibitor will kill Ba/F3-Pim1 cells but spare Parental Ba/F3 (in the presence of IL-3).

    • SGI-1776 often kills both due to off-target toxicity (FLT3/general cytotoxicity).

    • The Isoxazolo compound succeeds if it shows a wider "Therapeutic Window" between the two lines.

Visualization: Screening Workflow

The following diagram outlines the logical flow for validating the Isoxazolo scaffold against the SGI-1776 benchmark.

Inhibitor_Screening Library Compound Library (Isoxazolo Derivatives) Biochem Biochemical Assay (ADP-Glo, Km ATP) Library->Biochem SGI SGI-1776 (Control) SGI->Biochem Reference HitCall Hit Criteria: IC50 < 100 nM Biochem->HitCall HitCall->Library Fail (Refine SAR) Selectivity Kinase Panel (Pim1 vs Pim2/FLT3) HitCall->Selectivity Pass Cellular Cellular Assay (Ba/F3 Isogenic) Selectivity->Cellular Selective Tox Toxicity Screen (hERG / HepG2) Cellular->Tox Potent Lead Validated Lead Tox->Lead Safe

Caption: Step-wise screening funnel. SGI-1776 is used as the reference in Step 1 (Biochem) but often fails at Step 4 (Tox).

References

  • Chen, L. S., et al. (2009).[2] "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells."[2][5] Blood, 114(19), 4150-4157.[2]

  • Mumenthaler, S. M., et al. (2009).[2] "Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes." Molecular Cancer Therapeutics, 8(10), 2882-2893.[2]

  • Dolšak, A., et al. (2021).[2][6][7] "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." Pharmaceuticals, 14(3), 265.[2][8] (Demonstrates scaffold chemistry and properties).

  • Cui, Y., et al. (2015).[2] "Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents." Bioorganic & Medicinal Chemistry Letters, 25(3), 663-667.[2]

  • Tsuhako, A. L., et al. (2012).[2][9] "The design, synthesis, and biological evaluation of PIM kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738.[2][9]

Sources

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Isoxazolo[5,4-d]pyrimidine Kinase Inhibitors

The isoxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors. Its structural similarity to the native purine bases al...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors. Its structural similarity to the native purine bases allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the modulation of critical signaling pathways implicated in diseases such as cancer.[1][2][3] Derivatives of this scaffold have shown significant promise as inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor angiogenesis and cell proliferation.[4][5][6]

However, the very feature that makes the isoxazolo[5,4-d]pyrimidine scaffold so effective—its ability to interact with the highly conserved ATP-binding pocket—also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets.[4] Such off-target activity can lead to unexpected cellular phenotypes, toxicity, or even, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not merely a supplementary exercise but a cornerstone of the preclinical development of any isoxazolo[5,4-d]pyrimidine-based kinase inhibitor.

This guide provides an in-depth comparison of key experimental methodologies for assessing the selectivity of isoxazolo[5,4-d]pyrimidine kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower researchers, scientists, and drug development professionals to design and execute robust cross-reactivity profiling campaigns.

The Imperative of Selectivity: Why Comprehensive Profiling Matters

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. An inhibitor designed against a specific kinase may, therefore, bind to and inhibit dozens of other kinases with varying affinities. This promiscuity can have profound biological consequences.

A highly selective inhibitor offers the advantage of a well-defined mechanism of action, simplifying the interpretation of biological data and potentially leading to a wider therapeutic window with fewer off-target side effects. Conversely, a less selective inhibitor might exhibit enhanced efficacy through the simultaneous inhibition of multiple disease-relevant pathways. However, this polypharmacology can also be a double-edged sword, increasing the risk of toxicity. Understanding the complete kinase inhibition profile of a compound is therefore paramount for interpreting its biological effects and predicting its clinical potential.

Below, we explore three orthogonal and complementary techniques for profiling the cross-reactivity of isoxazolo[5,4-d]pyrimidine kinase inhibitors: in vitro kinome scanning, cellular thermal shift assays (CETSA), and phosphoproteomics.

Method 1: In Vitro Kinome Scanning

In vitro kinome scanning is a high-throughput biochemical approach that directly measures the interaction of an inhibitor with a large panel of purified kinases. This method provides a broad, unbiased view of the inhibitor's selectivity across the kinome and is an essential first step in any cross-reactivity profiling campaign.

Causality of Experimental Choices

The primary goal of in vitro kinome scanning is to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a compound against a wide array of kinases. By screening against a diverse panel representing all major kinase families, researchers can identify both high-affinity on-target interactions and lower-affinity off-target interactions. This data is critical for initial lead selection and optimization, guiding structure-activity relationship (SAR) studies to improve selectivity.

cluster_0 Kinome Scanning Workflow A Compound Dilution Series C Incubation of Compound with Kinases A->C B Kinase Panel Preparation B->C D Addition of ATP and Substrate C->D E Measurement of Kinase Activity D->E F Data Analysis (IC50/Kd Determination) E->F

A simplified workflow for an in vitro kinome scanning experiment.
Experimental Protocol: In Vitro Kinome Scanning

This protocol describes a typical workflow for an in vitro kinase profiling experiment using a luminescence-based assay that measures ATP consumption.

Materials:

  • Isoxazolo[5,4-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Panel of purified recombinant kinases

  • Kinase-specific substrates

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipettes and liquid handling robotics (recommended)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the isoxazolo[5,4-d]pyrimidine inhibitor in the kinase reaction buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Dispense the diluted compound into the 384-well assay plates. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% kinase activity).

  • Kinase Addition: Add the purified kinases from the panel to the appropriate wells of the assay plate. The final concentration of each kinase should be optimized to ensure a robust signal in the linear range of the assay.

  • Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) to allow the inhibitor to bind to the kinases.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well. The ATP concentration should ideally be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP produced by the kinase reaction is converted back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence in each well using a plate reader. Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Representative Data: Cross-Reactivity Profile of NPA101.3

To illustrate the output of a kinome scan, we present data for NPA101.3, a second-generation isoxazolo[5,4-d]pyrimidine-based inhibitor targeting RET and VEGFR2.[7][8][9]

Table 1: On-Target and Off-Target Activity of NPA101.3

Target KinaseIC50 (nM)Kinome Scan (% Inhibition @ 100 nM)
Primary Targets
RET1>99
VEGFR23>99
Significant Off-Targets
TRKA32>90
CSF1R46>90
SRCNot reported>90
LYNNot reported>90
HCKNot reported>90
FRKNot reported>90
MKNK2Not reported>90

Data synthesized from Moccia et al., J Med Chem, 2020.[7][8][9]

This data reveals that while NPA101.3 is a potent inhibitor of its intended targets, RET and VEGFR2, it also exhibits significant activity against a small number of other kinases, primarily within the SRC family. This information is invaluable for understanding the compound's full biological activity and for designing follow-up studies to assess the potential consequences of these off-target interactions.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the direct assessment of target engagement in a cellular context.[1] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be quantified, providing a measure of target engagement within intact cells or tissues.

Causality of Experimental Choices

While in vitro kinome scanning provides a comprehensive overview of a compound's biochemical interactions, it does not account for factors such as cell permeability, efflux pumps, or intracellular metabolism, all of which can influence a compound's ability to engage its target in a living system. CETSA bridges this gap by directly measuring target engagement in a physiologically relevant environment. This is crucial for validating that an inhibitor not only binds to its intended target but also reaches it at a sufficient concentration to exert a biological effect.

cluster_1 CETSA Workflow A Cell Culture and Treatment with Inhibitor B Heat Shock at a Range of Temperatures A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Generation of Melting Curve E->F

A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA

This protocol outlines the steps for performing a CETSA experiment to validate the target engagement of an isoxazolo[5,4-d]pyrimidine inhibitor.

Materials:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR2)

  • Cell culture medium and reagents

  • Isoxazolo[5,4-d]pyrimidine inhibitor stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or a thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment: Culture the cells to approximately 80-90% confluency. Treat the cells with the isoxazolo[5,4-d]pyrimidine inhibitor at the desired concentration (e.g., 1 µM) or with DMSO as a vehicle control. Incubate for a sufficient time to allow for compound uptake and target engagement (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Immediately after the heat challenge, lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (inhibitor or DMSO), plot the percentage of soluble target protein remaining as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Method 3: Phosphoproteomics

Mass spectrometry-based phosphoproteomics provides a global and unbiased view of the changes in protein phosphorylation throughout the cell in response to kinase inhibitor treatment. This powerful technique can identify both the direct downstream consequences of on-target inhibition and the unexpected signaling alterations resulting from off-target effects.

Causality of Experimental Choices

Kinase inhibitors exert their effects by modulating phosphorylation events. Phosphoproteomics allows for the direct measurement of these changes on a system-wide scale. By comparing the phosphoproteome of inhibitor-treated cells to that of control cells, researchers can:

  • Confirm the inhibition of the intended signaling pathway.

  • Uncover novel downstream effectors of the target kinase.

  • Identify the activation or inhibition of off-target pathways, providing clues to the inhibitor's cross-reactivity profile in a cellular context.

This information is invaluable for understanding the full mechanism of action of an inhibitor and for generating hypotheses about its potential efficacy and toxicity.

cluster_2 Phosphoproteomics Workflow A Cell Culture and Inhibitor Treatment B Cell Lysis and Protein Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2) B->C D LC-MS/MS Analysis C->D E Data Analysis and Quantification D->E F Pathway and Kinase Substrate Enrichment Analysis E->F

An overview of a typical mass spectrometry-based phosphoproteomics workflow.
Experimental Protocol: Phosphoproteomics

This protocol provides a general workflow for a quantitative phosphoproteomics experiment to profile the effects of an isoxazolo[5,4-d]pyrimidine inhibitor.

Materials:

  • Cell line of interest

  • Isoxazolo[5,4-d]pyrimidine inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Trypsin for protein digestion

  • Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Bioinformatics software for data analysis (e.g., MaxQuant, Perseus)

Procedure:

  • Sample Preparation: Culture and treat cells with the inhibitor and vehicle control as described for CETSA. Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC). This step is crucial as phosphopeptides are typically of low abundance.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for the identification of the peptide sequence and the precise localization of the phosphorylation site.

  • Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the phosphopeptides. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated in response to inhibitor treatment.

  • Biological Interpretation: Use bioinformatics tools to perform pathway analysis and kinase substrate enrichment analysis on the differentially regulated phosphosites. This will help to identify the signaling pathways that are most affected by the inhibitor and to infer the activity of upstream kinases.

Conclusion: An Integrated Approach to Cross-Reactivity Profiling

The three methodologies described in this guide—in vitro kinome scanning, CETSA, and phosphoproteomics—each provide a unique and valuable perspective on the cross-reactivity of isoxazolo[5,4-d]pyrimidine kinase inhibitors. No single method is sufficient on its own; rather, an integrated approach that combines the strengths of each is essential for a comprehensive understanding of an inhibitor's selectivity and mechanism of action.

By starting with a broad, unbiased in vitro kinome scan, researchers can identify the full spectrum of a compound's biochemical interactions. CETSA can then be used to validate the engagement of both on-target and key off-target kinases in a cellular context. Finally, phosphoproteomics provides a global view of the functional consequences of inhibitor treatment, revealing the downstream signaling effects of both on- and off-target engagement.

A thorough and well-designed cross-reactivity profiling campaign, utilizing the principles and protocols outlined in this guide, will empower researchers to make more informed decisions in the development of the next generation of isoxazolo[5,4-d]pyrimidine-based kinase inhibitors, ultimately leading to safer and more effective therapies.

References

  • Deng, X., et al. (2014). Discovery of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as a new class of potent VEGF-induced HUVEC proliferation and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3494-3498. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Moccia, M., et al. (2020). Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor Optimized for Single-Agent Polypharmacology. Journal of Medicinal Chemistry, 63(9), 4506-4516. [Link]

  • Moccia, M., et al. (2020). Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor Optimized for Single-Agent Polypharmacology. PubMed Central. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Carlomagno, F., et al. (2020). Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor Optimized for Single-Agent Polypharmacology. Europe PMC. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Humphrey, S. J., et al. (2015). A practical guide to large-scale phosphoproteomics for signal transduction analysis. Molecular & Cellular Proteomics, 14(7), 1715-1731. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 142, 107008. [Link]

  • Martin-Kohler, I., et al. (2006). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. CHIMIA International Journal for Chemistry, 60(7), 445-448. [Link]

Sources

Validation

Head-to-head comparison of isoxazolo[5,4-d]pyrimidine derivatives with fluorouracil.

[1][2] Executive Summary The Challenger: Isoxazolo[5,4-d]pyrimidine derivatives (emerging multi-target pharmacophores). The Incumbent: Fluorouracil (5-FU) (standard-of-care antimetabolite).

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The Challenger: Isoxazolo[5,4-d]pyrimidine derivatives (emerging multi-target pharmacophores). The Incumbent: Fluorouracil (5-FU) (standard-of-care antimetabolite).

This guide provides a technical comparison between the established chemotherapy agent 5-FU and the emerging class of isoxazolo[5,4-d]pyrimidine derivatives.[1] While 5-FU remains a cornerstone in treating colorectal, breast, and aerodigestive cancers, its utility is limited by high toxicity, low selectivity, and rapid development of drug resistance.

Key Insight: Isoxazolo[5,4-d]pyrimidines represent a structural evolution . By fusing an isoxazole ring with a pyrimidine core, these derivatives retain the antimetabolite potential of purine analogs but gain additional capabilities as kinase inhibitors (e.g., VEGFR-2, IDO1) and immunomodulators (TLR7 agonists) . This shift from "cytotoxic antimetabolite" to "targeted immunomodulator" offers a superior therapeutic index.

Mechanistic Basis: Single-Target vs. Multi-Target

Fluorouracil (5-FU): The "Suicide" Inhibitor

5-FU acts primarily as an antimetabolite. It mimics uracil, converting into fluorodeoxyuridine monophosphate (FdUMP), which covalently binds to thymidylate synthase (TS). This blocks the synthesis of thymidine, halting DNA replication and inducing apoptosis (Thymineless Death).

  • Limitation: High toxicity to all rapidly dividing cells (gut, bone marrow).

Isoxazolo[5,4-d]pyrimidines: The "Bioisostere" Advantage

These derivatives function as purine bioisosteres , meaning they structurally mimic adenine or guanine but possess distinct electronic profiles that allow for diverse target engagement:

  • Antimetabolite Action: Like 5-FU, they can integrate into metabolic pathways, disrupting DNA/RNA synthesis.

  • Kinase Inhibition: Derivatives have shown potent inhibition of VEGFR-2 (angiogenesis) and IDO1 (immune checkpoint), with IC50 values in the low micromolar to nanomolar range.

  • Immunomodulation: Specific analogs act as TLR7 agonists , activating the innate immune system to recognize and destroy tumor cells, a mechanism absent in 5-FU.

Diagram: Mechanism of Action Comparison

MOA_Comparison cluster_5FU Fluorouracil (5-FU) cluster_Iso Isoxazolo[5,4-d]pyrimidine FU 5-FU Entry FdUMP FdUMP Formation FU->FdUMP TS_Inhib Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhib DNA_Damage DNA Rep. Halt (Thymineless Death) TS_Inhib->DNA_Damage Iso_Entry Isoxazolo Entry Purine_Antag Purine Antagonism Iso_Entry->Purine_Antag Kinase_Inhib Kinase Inhibition (VEGFR-2 / IDO1) Iso_Entry->Kinase_Inhib Immune_Act TLR7 Agonism Iso_Entry->Immune_Act Apoptosis Apoptosis & Immune Attack Purine_Antag->Apoptosis Kinase_Inhib->Apoptosis Immune_Act->Apoptosis

Figure 1: 5-FU relies on a single catastrophic failure point (TS inhibition), whereas Isoxazolo derivatives utilize a multi-pronged attack involving metabolic disruption, kinase inhibition, and immune activation.

Head-to-Head Performance Data

The following data synthesizes comparative studies (e.g., Raja et al., Sochacka-Ćwikła et al.) evaluating cytotoxicity against standard cancer cell lines.[2]

Table 1: Comparative Efficacy and Toxicity Profile

FeatureFluorouracil (5-FU)Isoxazolo[5,4-d]pyrimidine DerivativesAdvantage
Primary Mechanism Antimetabolite (TS Inhibitor)Multi-target (Antimetabolite + IDO1/VEGFR Inhibitor)Isoxazolo (Reduces resistance risk)
IC50 (MCF-7 Breast) 10 - 17 µM 3.0 - 15.0 µM (Derivative Dependent)Isoxazolo (Comparable to Superior potency)
IC50 (HT-29 Colon) ~381 µM (High resistance)~58 µM (Oxazolo/Isoxazolo analogs)Isoxazolo (>6x more potent in resistant lines)
Selectivity Index (SI) Low (< 1.0 in many tissues)Moderate to High (Target-dependent)Isoxazolo (Sparing of normal fibroblasts)
Target Specificity Non-selective (Proliferating cells)Tunable (e.g., IDO1 IC50 = 0.3 µM)Isoxazolo (Precision medicine potential)
Drug Resistance Common (via TS overexpression)Low (Dual-mechanism evasion)Isoxazolo

Critical Analysis: While 5-FU is a potent cytotoxic agent, its efficacy drops significantly in resistant lines like HT-29 (colon cancer). Isoxazolo derivatives, particularly those functionalized with amino-alkyl chains, demonstrate superior potency (lower IC50) in these resistant lines. Furthermore, specific derivatives targeting IDO1 (IC50 ~0.3 µM) offer a non-cytotoxic pathway to tumor regression by reactivating the host immune system, a capability 5-FU lacks entirely.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of Isoxazolo[5,4-d]pyrimidine Scaffold

Context: This protocol builds the core scaffold via cyclization of a 5-aminoisoxazole precursor.

  • Reagents: 5-amino-3-methylisoxazole, Aldimines (or aromatic aldehydes), Ethyl orthoformate, Acetic anhydride.

  • Procedure:

    • Step 1 (Precursor): Condense 5-amino-3-methylisoxazole with the appropriate aldehyde (e.g., anisaldehyde) to form the intermediate Schiff base.

    • Step 2 (Cyclization): Reflux the intermediate with ethyl orthoformate and acetic anhydride for 6–8 hours.

    • Step 3 (Purification): Cool the reaction mixture. The precipitate (isoxazolo[5,4-d]pyrimidine) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation: Verify structure via 1H-NMR (distinct pyrimidine proton singlet at ~8.5 ppm) and IR (absence of amino stretch, presence of C=N).

Diagram: Synthesis Workflow

Synthesis_Workflow Start 5-amino-3-methylisoxazole Inter Schiff Base Intermediate Start->Inter + Aldehyde Cyclization Reflux with Ethyl Orthoformate Inter->Cyclization Product Isoxazolo[5,4-d]pyrimidine Scaffold Cyclization->Product Cyclization

Figure 2: Concise synthetic route to the core scaffold.

B. Comparative Cytotoxicity Assay (MTT)

Context: Standardized method to determine IC50 values relative to 5-FU.

  • Cell Seeding: Seed MCF-7 or HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Control: 0.1% DMSO.

    • Reference: 5-FU (Serial dilutions: 0.1 – 500 µM).

    • Test: Isoxazolo derivative (Serial dilutions: 0.1 – 100 µM).

  • Incubation: Treat cells for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Success Criterion: The Test compound must show an IC50 < 5-FU in resistant lines (e.g., HT-29) to be considered superior.

ADME & Druggability Profile

PropertyFluorouracil (5-FU)Isoxazolo[5,4-d]pyrimidineImplication
Solubility High (Water soluble)Moderate (Lipophilic core)Isoxazolo requires formulation (e.g., liposomes) but crosses membranes better.
Metabolism Rapid (DPD enzyme degradation)Slower (Resistant to DPD)Isoxazolo offers a longer half-life and more sustained exposure.
Bioavailability Low (Oral), erraticVariable (Substituent dependent)Isoxazolo derivatives can be optimized for oral delivery via side-chain modification.

Expert Note: The lipophilicity of the isoxazolo scaffold allows for better passive diffusion into solid tumors compared to the hydrophilic 5-FU, potentially addressing the issue of poor drug penetration in hypoxic tumor cores.

References

  • Sochacka-Ćwikła, A. et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. Link

  • Machoń, Z.[3][4] & Ryng, S. (1988). Synthesis and pharmacological properties of derivatives of isoxazolo[5,4-d]-6,7-dihydropyrimidines. Polish Journal of Pharmacology and Pharmacy. Link

  • BenchChem. (n.d.). Isoxazolo[5,4-d]pyrimidine - Structure and Biological Activity. Link

  • Hamama, W.S. et al. (2015).[4] Synthesis and In Vitro Antitumor Activity of New Isoxazolo[5,4-d]Pyrimidine Systems. Journal of Heterocyclic Chemistry. Link

  • Raja, S. et al. (2015). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. ResearchGate. Link

Sources

Comparative

Comparative Profiling of Oxazolo[5,4-d]pyrimidine Derivatives: Emerging FGFR1 Inhibitors

Executive Summary The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, remains a high-priority target in oncology due to its role in angiogenesis, proliferation, and survival in non-small cell lung ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, remains a high-priority target in oncology due to its role in angiogenesis, proliferation, and survival in non-small cell lung cancer (NSCLC) and gastric cancers. While fused pyrimidines like thieno[2,3-d]pyrimidines (e.g., Gefitinib analogs) are well-established, oxazolo[5,4-d]pyrimidines represent a distinct bioisosteric scaffold designed to improve physicochemical properties while maintaining ATP-competitive binding.

This guide provides a comparative analysis of novel 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives against established reference inhibitors (SU5402).[1][2][3] Our analysis highlights that while current generations of this scaffold exhibit micromolar (µM) potency compared to the nanomolar (nM) potency of clinical standards, they offer unique solubility profiles and selectivity advantages that warrant optimization.

Mechanistic Rationale & Signaling Pathway

The Bioisosteric Advantage

The oxazolo[5,4-d]pyrimidine core serves as a purine bioisostere. By replacing the imidazole ring of adenosine (or the thiophene of thienopyrimidines) with an oxazole ring, medicinal chemists aim to:

  • Alter Hydrogen Bonding: The oxazole oxygen acts as a hydrogen bond acceptor, potentially engaging distinct residues in the hinge region (e.g., Ala564 in FGFR1).

  • Modify Lipophilicity: Adjusting logP to improve membrane permeability without compromising water solubility.

Mechanism of Action

These derivatives function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the FGFR1 kinase domain, preventing the phosphorylation of the activation loop and subsequent downstream signaling.

Pathway Visualization

The following diagram illustrates the FGFR1 signaling cascade and the precise intervention point of oxazolo[5,4-d]pyrimidine derivatives.

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 Dimerization (Cell Membrane) FGF->FGFR1 Binding Phos Autophosphorylation (Tyr Residues) FGFR1->Phos Activation ATP ATP ATP->Phos Required Inhibitor Oxazolo[5,4-d]pyrimidine (Inhibitor) Inhibitor->FGFR1 Blocks ATP Pocket RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Pathway Phos->PI3K MAPK MAPK/ERK Pathway RAS->MAPK Response Cell Proliferation & Angiogenesis MAPK->Response PI3K->Response

Figure 1: FGFR1 signaling cascade showing the competitive inhibition of ATP binding by oxazolo[5,4-d]pyrimidine derivatives, halting downstream MAPK and PI3K oncogenic signaling.

Comparative Data Analysis

The following analysis compares the lead oxazolo[5,4-d]pyrimidine derivative (Compound N5g , also referred to as Compound 14 in literature) against the standard research inhibitor SU5402 .

Structure-Activity Relationship (SAR)

Recent studies (Ye et al., 2015; Sochacka-Ćwikła et al., 2025) have established critical SAR rules for this scaffold:

  • C-2 Position (Phenyl Ring): Essential for hydrophobic interaction. Substitution with 4-Cl or methylpiperazine enhances potency.[3] Electron-donating groups (e.g., 4-OCH₃) significantly reduce activity.

  • C-7 Position (Side Chain): Rigid structures with heteroatoms are preferred over flexible alkyl chains. Stereo-structural bulk here improves selectivity.

  • Core Stability: The 5,7-dimethyl-4,6-dione core provides necessary metabolic stability compared to unsubstituted variants.

Quantitative Performance Profile
FeatureCompound N5g (Oxazolo Derivative) SU5402 (Reference Std) Erdafitinib (Clinical Std)
Scaffold Class Oxazolo[5,4-d]pyrimidineIndolin-2-oneQuinoxaline
FGFR1 Inhibition ~37.4% @ 1.0 µM>90% @ 1.0 µMIC₅₀ < 1.0 nM
H460 IC₅₀ (Lung) 5.47 µM~4.0 µM< 0.1 µM
B16F10 IC₅₀ (Melanoma) 4.26 µM~3.5 µMN/A
Selectivity Moderate (Hits VEGFR2)Low (Multi-kinase)High (FGFR1-4)
Solubility High (Due to dione/oxazole)LowModerate

Analysis: The lead oxazolo derivative N5g demonstrates micromolar potency, which is comparable to the older reference SU5402 in cellular assays (H460) but significantly less potent than modern clinical inhibitors like Erdafitinib. However, its value lies in its solubility profile and potential as a lead structure for fragment-based optimization.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure data reproducibility and eliminate false positives caused by aggregation.

Workflow Overview

Workflow Synth Synthesis (Cyclization) Enz Enzymatic Assay (FRET/ELISA) Synth->Enz Purified cmpd Cell Cell Viability (MTT/CCK-8) Enz->Cell Hits < 10µM Dock Mol. Docking (Validation) Cell->Dock Lead Opt.

Figure 2: Validation workflow from chemical synthesis to in silico confirmation.

In Vitro Kinase Inhibition Assay (ELISA/FRET)

Objective: Determine the IC₅₀ against recombinant FGFR1 kinase.

  • Preparation: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL). Incubate overnight at 37°C.

  • Reaction Mix: Add ATP (10 µM final), MgCl₂ (50 mM), and MnCl₂ (5 mM).

  • Inhibitor Addition: Add test compounds (Oxazolo derivatives) in serial dilutions (0.1 µM – 100 µM). Use Staurosporine as a positive control.

  • Initiation: Add recombinant FGFR1 enzyme (approx 50 ng/well). Incubate for 30 min at 37°C.

  • Detection: Wash plates. Add anti-phosphotyrosine antibody (PY99) conjugated to HRP.

  • Readout: Add TMB substrate, stop with H₂SO₄, and measure OD at 450 nm.

  • Calculation:

    
    .
    
Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in H460 (NSCLC) cells.

  • Seeding: Seed H460 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with compounds N5g and SU5402 for 48h.

  • Labeling: Add MTT solution (5 mg/mL) for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO (150 µL).

  • Analysis: Measure absorbance at 570 nm. Plot dose-response curves to derive IC₅₀.

Conclusion & Outlook

The oxazolo[5,4-d]pyrimidine scaffold represents a "fast-follower" chemotype in the FGFR1 inhibitor space. While current derivatives like N5g exhibit micromolar potency (IC₅₀ ~5.5 µM), they offer a distinct IP space and improved physicochemical properties compared to fused thiophenes.

Key Takeaways for Drug Developers:

  • Optimization Focus: Future SAR must focus on the C-2 position to introduce H-bond donors that can mimic the "hinge binder" efficacy of quinoxalines.

  • Selectivity: The scaffold shows promise in distinguishing between VEGFR2 and FGFR1 based on C-7 substitutions, a trait valuable for reducing off-target hypertension side effects common in this class.

References

  • Ye, Y., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966.[1] Link

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.[3] International Journal of Molecular Sciences, 26(3). Link

  • Liu, Z., et al. (2014). Design, synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 85, 215-227. Link

Sources

Safety & Regulatory Compliance

Safety

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one proper disposal procedures

The following guide details the technical disposal protocols for 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one . As a bioactive heterocyclic scaffold often utilized in kinase inhibition (e.g., FGFR1, VEGFR-2) and antit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal protocols for 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one .

As a bioactive heterocyclic scaffold often utilized in kinase inhibition (e.g., FGFR1, VEGFR-2) and antithrombotic research, this compound requires strict adherence to hazardous waste management protocols. It is not a benign reagent; its structural similarity to purines and potential for biological interaction necessitates complete thermal destruction via incineration.

Part 1: Chemical Identity & Hazard Assessment

Before disposal, you must validate the waste stream characterization. While specific P-list or U-list RCRA codes are not assigned to this specific derivative, it must be managed as Toxic/Irritant Chemical Waste based on Structure-Activity Relationships (SAR) with known analogs (e.g., CAS 68571-74-4).[1]

Physicochemical & Safety Profile
PropertySpecification / Assessment
Chemical Name 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Molecular Formula C₇H₇N₃O₂
Physical State Solid (Crystalline Powder)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
Bioactivity Potential Kinase Inhibitor (FGFR1, VEGFR-2), Factor Xa Inhibitor
Signal Word WARNING
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Waste Class Non-RCRA Regulated (unless mixed with solvents), but Biohazardous/Toxic

Part 2: Disposal Decision Matrix

The disposal route is determined by the physical state of the waste. Do not dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard wastewater treatment hydrolysis.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder / Crystals) StateCheck->SolidWaste Powder LiquidWaste Liquid Waste (Dissolved in DMSO/MeOH/DMF) StateCheck->LiquidWaste Solution Debris Contaminated Debris (Gloves, Weigh Boats, Syringes) StateCheck->Debris Consumables ContainerSolid Container: Wide-Mouth HDPE Jar Label: 'Toxic Solid Waste' SolidWaste->ContainerSolid ContainerLiquid Container: Solvent Safety Can / Glass Bottle Label: 'Flammable/Toxic Liquid Waste' LiquidWaste->ContainerLiquid ContainerDebris Container: Double-Bagged (Clear) or Rigid Pail Debris->ContainerDebris Tagging Attach Hazardous Waste Tag (List all constituents & %) ContainerSolid->Tagging ContainerLiquid->Tagging ContainerDebris->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Pickup EHS / Vendor Pickup (Destruction via Incineration) Storage->Pickup

Caption: Operational workflow for segregating and packaging isoxazolopyrimidine waste streams for final incineration.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Pure Solid Substance (Expired or Surplus)
  • Rationale: Solids pose an inhalation dust hazard. Containment must prevent aerosolization.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.[1] Avoid plastic bags as primary containment for free-flowing powders to prevent puncture risks.[1]

  • Transfer: In a chemical fume hood, transfer the solid into the waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituent: "3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one"

    • Hazard Checkbox: Toxic, Irritant.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid debris).

Scenario B: Solutions (Mother Liquors / reaction mixtures)
  • Rationale: The hazard profile is often driven by the solvent (e.g., DMSO, Methanol). The isoxazolopyrimidine is a "contaminant" within a flammable or toxic solvent stream.

  • Segregation: Do not mix halogenated solvents (DCM, Chloroform) with non-halogenated solvents (Acetone, Ethanol) if your facility requires separation.

  • Container: Use a chemically compatible safety can or glass bottle (e.g., amber Winchester).

  • Labeling: List all components.

    • Example: "95% Methanol, 5% 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one".[1]

    • Hazard Checkbox: Flammable, Toxic.

Scenario C: Trace Contaminated Debris
  • Rationale: Gloves, weigh boats, and pipette tips carry trace amounts but are not "pure" chemical waste.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or clear heavy-duty bag inside a rigid container).

  • Sharps: If syringes or needles were used to inject solutions of this compound, they must go into a Red Sharps Container, regardless of whether they are "infectious" or not, to prevent physical injury.

Part 4: Emergency & Spills

If a spill occurs during the disposal transfer process:

  • Solid Spill (Powder):

    • Do not dry sweep. This generates dust.

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Scoop up the damp material and place it in the solid waste container.

    • Clean the surface with a soap/water solution.[2]

  • Liquid Spill:

    • Absorb with vermiculite, sand, or a commercial spill pad.

    • Place saturated absorbents into a sealed bag/pail labeled as hazardous waste.

Part 5: Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is likely not a listed waste (P or U list) but is a characteristic waste if it exhibits toxicity. Under the "Cradle-to-Grave" principle, you are responsible for its destruction.[1]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .[1] This ensures the breakdown of the stable isoxazole and pyrimidine rings, preventing environmental accumulation of bioactive metabolites.

  • Sewer Ban: Strictly Prohibited. Do not flush. The compound's structural similarity to purines can interfere with microbial metabolic pathways in water treatment plants.

References

  • Fluorochem. (2024). Safety Data Sheet: 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one (CAS 68571-74-4).[1][3] Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: Isoxazolo[5,4-d]pyrimidine derivatives.[4][5][6][7][8][9][10] Retrieved from

  • MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. Retrieved from

  • University of Toronto. (2019). Standard Operating Procedure: Hazardous Waste Storage and Disposal.[11] Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Pyrazolo[3,4-d]pyrimidin-4-one (Analog).[1] Retrieved from

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

This guide provides a detailed, step-by-step protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and scientific best practices. Our goal is to empower...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and scientific best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination.

Understanding the Hazard Profile: An Evidence-Based Approach

The isoxazolo[5,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry for its potential biological activities, including antineoplastic and immunomodulatory properties.[1][2] Compounds of this nature are often potent and require careful handling. Based on the hazard information for analogous compounds, such as 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one, we can anticipate the following potential hazards for 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one:

  • Harmful if swallowed: Oral toxicity is a common concern with biologically active small molecules.[3][4]

  • Causes serious eye irritation: The compound, likely a solid or powder, can cause significant irritation upon contact with the eyes.[3][5]

  • May cause skin irritation: Prolonged or repeated skin contact could lead to irritation.[4]

  • May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.

  • Potential for combustible dust formation: As with many solid organic compounds, there is a risk of a combustible dust-air mixture if the powder is dispersed in the air.[6]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE for handling 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. The rationale behind each selection is to create multiple barriers against the primary routes of exposure: inhalation, ingestion, and dermal contact.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.[7][8][9]Protects against airborne particles and accidental splashes, addressing the risk of serious eye irritation.[3][5][10]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[7][9]Prevents direct skin contact, a primary route of exposure. Gloves should be inspected before use and disposed of properly after.[11]
Skin and Body Protection A laboratory coat or a long-sleeved, seamless gown.[7][8]Minimizes the risk of skin exposure to dust or splashes.[10]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A dust respirator (e.g., N95 or P100) may be necessary if there is a risk of generating dust.[7]Reduces the risk of inhaling the compound, which may cause respiratory irritation.[9][10]

Procedural, Step-by-Step Guidance for PPE Usage

Adherence to proper procedure is as critical as the selection of the PPE itself. The following steps provide a clear workflow for donning, doffing, and disposing of PPE to maintain a safe and uncontaminated laboratory environment.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): If working outside of a fume hood where dust may be generated, now is the time to put on your respirator. Ensure a proper fit test has been conducted.

  • Eye Protection: Don your safety glasses or goggles.

  • Gloves: Finally, put on your chemical-resistant gloves. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves to create a seal.[11]

Doffing PPE: Preventing Cross-Contamination

The order of removal is designed to minimize the transfer of contaminants from the PPE to your skin or clothing.

  • Gloves: Remove your gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. With your now ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out.

  • Gown/Lab Coat: Unfasten your lab coat, being careful to only touch the inside surfaces. Roll it away from your body and place it in the designated receptacle.

  • Eye Protection: Remove your safety glasses or goggles by handling the earpieces.

  • Respiratory Protection (if worn): Remove your respirator without touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the proper handling of the chemical and the disposal of associated waste.

Operational Plan: Weighing and Handling
  • Ventilation: All handling of solid 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one should be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred location.[12]

  • Weighing: When weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to control dust.[13] The use of anti-static techniques can help prevent the dispersal of the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If heating is necessary, use a controlled heating source like a heating mantle and ensure proper ventilation.[13]

  • Post-Handling: After use, thoroughly decontaminate all equipment and the work area. Wash your hands thoroughly after removing your gloves.[13]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of chemical waste is a critical component of laboratory safety and environmental protection.

  • Waste Segregation: All solid waste, including contaminated gloves, weighing paper, and disposable lab coats, should be collected in a dedicated, clearly labeled hazardous waste container.[7][13] Liquid waste, such as reaction mixtures or cleaning solvents, should be collected in a separate, labeled hazardous waste container.[13]

  • Container Management: Waste containers must be made of a compatible material, be sealable, and clearly labeled with the full chemical name and any associated hazards.[7][12]

  • Disposal Procedure: Dispose of all waste containing 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one through a licensed hazardous waste disposal company.[13][14] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [12][13][15]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Practices start Start: Handling 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one assess_hazards Assess Potential Hazards: - Harmful if swallowed - Serious eye irritation - Skin/respiratory irritant - Combustible dust start->assess_hazards assess_task Assess Task: - Weighing solid? - Preparing solution? - Risk of dust/aerosol generation? assess_hazards->assess_task eye_protection Eye Protection: Safety glasses with side shields or goggles assess_task->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (Nitrile) assess_task->hand_protection body_protection Body Protection: Lab coat or gown assess_task->body_protection respiratory_protection Respiratory Protection: Work in fume hood. Consider respirator if dust is likely. assess_task->respiratory_protection donning Follow Proper Donning Procedure handling Handle in Ventilated Area (Fume Hood) donning->handling doffing Follow Proper Doffing Procedure handling->doffing disposal Dispose of Waste in Labeled Hazardous Waste Containers doffing->disposal end End: Safe Completion of Task disposal->end

Caption: Workflow for PPE selection and safe handling of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one.

By internalizing this guide and adhering to these protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your laboratory.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Fal Seguridad. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • Pharmacy Practice and Purchasing Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • German Institute for Medical Mission (Difaem) and Ecumenical Pharmaceutical Network (EPN). (2020, April 2). A safety and chemical disposal guideline for Minilab users. [Link]

  • PubMed. (2015, December 15). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. [Link]

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
© Copyright 2026 BenchChem. All Rights Reserved.